molecular formula C10H8O3 B580274 4-Hydroxy-7-methylcoumarin CAS No. 18692-77-8

4-Hydroxy-7-methylcoumarin

Katalognummer: B580274
CAS-Nummer: 18692-77-8
Molekulargewicht: 176.171
InChI-Schlüssel: MHZZDYJKWIQMFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-7-methylcoumarin is a versatile hydroxycoumarin derivative that serves as a valuable scaffold in medicinal chemistry and biochemical research. This compound is recognized for its multifaceted biological activity and is a key intermediate for synthesizing more complex derivatives. In anti-inflammatory research, studies on similar 4-hydroxycoumarin structures have demonstrated significant efficacy in suppressing the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), in LPS-activated macrophage models. This anti-inflammatory action is achieved through the downregulation of the NF-κB pathway by inhibiting IκBα degradation and the suppression of MAPK signaling, specifically by reducing the phosphorylation of ERK and JNK . In dermatological and cosmetic science, this compound has been shown to enhance melanogenesis. Research indicates it significantly stimulates intracellular tyrosinase activity and promotes melanin accumulation in B16-F10 melanoma cells without cytotoxic effects. The mechanism involves the upregulation of melanogenesis-associated proteins, including microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins (TRP1 and TRP2), by activating key pathways such as PKA/CREB . Furthermore, derivatives of 7-hydroxy-4-methylcoumarin have exhibited promising antimicrobial properties in pharmacological evaluations, showing activity against both Gram-positive and Gram-negative bacteria . These diverse research applications make this compound a compound of significant interest for developing new therapeutic and cosmeceutical agents.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZZDYJKWIQMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715756
Record name 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18692-77-8
Record name 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-7-methylcoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 4-Hydroxy-7-methylcoumarin (also known as 7-hydroxy-4-methylcoumarin or β-methylumbelliferone), a versatile heterocyclic compound with significant applications in various scientific fields, including as a fluorescent indicator, a laser dye, and a key building block in pharmaceutical synthesis.[1][2]

Synthesis via Pechmann Condensation

The most prevalent and efficient method for synthesizing this compound is the Pechmann condensation.[1][3] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For this specific coumarin, the reaction proceeds between m-cresol (3-methylphenol) and ethyl acetoacetate. However, it is important to note that the target molecule is this compound, which is synthesized from resorcinol and ethyl acetoacetate, not m-cresol. The methyl group is derived from the ethyl acetoacetate.

The mechanism involves an initial transesterification followed by an intramolecular cyclization and subsequent dehydration to form the stable benzopyrone ring structure of the coumarin.[1][4] While various acid catalysts can be employed, including polyphosphoric acid (PPA) and solid acid catalysts like Amberlyst-15, concentrated sulfuric acid remains a common and effective condensing agent.[3][5][6]

Quantitative Data for Synthesis

The following table summarizes the typical reagents and reaction parameters for the synthesis of this compound using the Pechmann condensation with sulfuric acid as the catalyst.

Reagent / ParameterMolecular FormulaMolecular Weight ( g/mol )Typical QuantityRole
ResorcinolC₆H₆O₂110.115.5 g (0.05 mol)Phenolic Substrate
Ethyl AcetoacetateC₆H₁₀O₃130.146.4 mL (0.05 mol)β-Ketoester
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mLCatalyst / Condensing Agent
Reaction Parameter Value Notes
Reaction Temperature<10°C (initial), then Room Temp.Controlled addition of reactants into cold acid is crucial to manage the exothermic reaction.[7]
Reaction Time18-24 hoursThe mixture is typically stirred for an extended period at room temperature to ensure completion.[5][7]
Yield~49-97%Yield can vary based on reaction scale and purification methods.[4][7]
Experimental Protocol: Pechmann Condensation

This protocol details the synthesis, isolation, and purification of this compound.

1. Reagent Preparation and Reaction Setup:

  • Place a 100 mL conical flask or beaker in an ice-water bath to cool.

  • Carefully add 50 mL of concentrated sulfuric acid to the flask and allow it to cool to below 10°C.[7]

  • Prepare a solution of 5.5 g of resorcinol in 6.4 mL of ethyl acetoacetate.[4]

2. Reaction Execution:

  • Slowly add the resorcinol-ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid.[8]

  • Maintain the temperature of the reaction mixture below 10°C throughout the addition process to prevent side reactions.[7]

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Let the mixture stand with occasional stirring for 18-24 hours.[7]

3. Isolation and Purification:

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 200 g of crushed ice and water.[5][8]

  • A solid precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold water to remove residual acid.[7]

  • For further purification, recrystallize the crude solid from 95% ethanol.[7] The pure compound will separate as colorless or pale yellow needles.[4][7]

  • Dry the purified crystals completely before weighing to determine the final yield.

Synthesis Pathway Diagram

G Pechmann Condensation for this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Resorcinol Resorcinol Reaction_Step_1 + EAA Ethyl Acetoacetate Catalyst H₂SO₄ Catalyst->Reaction_Step_1 Product This compound Intermediate Intermediate Reaction_Step_1->Intermediate Transesterification & Cyclization Intermediate->Product Dehydration

Caption: Pechmann condensation pathway for this compound synthesis.

Characterization of this compound

The synthesized compound is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physical and Spectroscopic Data

The following tables summarize the key characterization data for this compound.

Table 2.1: Physical Properties

PropertyObservation
Appearance White to light yellow/beige crystalline powder.[9]
Melting Point 186°C to 191°C.[9][10][11]
Solubility Slightly soluble in water; soluble in ethanol and concentrated sulfuric acid.[10][12]
Molecular Formula C₁₀H₈O₃[9]
Molecular Weight 176.17 g/mol [4]

Table 2.2: Spectroscopic Data

TechniqueKey Peaks / Signals (δ, ppm or ν, cm⁻¹)Interpretation
FTIR (KBr) ~3500 (broad), 1670-1720, ~1607, ~1394O-H stretch, C=O (lactone) stretch, C=C (aromatic) stretch, C-H (methyl) bend.[13]
¹H NMR (DMSO-d₆) δ ~2.34 (s, 3H), ~6.10 (s, 1H), ~6.70-6.80 (m, 2H), ~7.56 (d, 1H), ~10.51 (s, 1H)Methyl protons, C3-H proton, C6-H & C8-H aromatic protons, C5-H aromatic proton, Hydroxyl proton.[13][14]
¹³C NMR (DMSO-d₆) δ ~18.12, ~102.19-154.85, ~160.31, ~161.17-CH₃ carbon, Aromatic & alkene carbons, C7-OH carbon, C2=O (lactone carbonyl) carbon.[13]
Mass Spec (EI) m/z 176 [M]⁺Molecular ion peak.
Experimental Protocols for Characterization

1. Melting Point Determination:

  • A small amount of the dried, purified sample is packed into a capillary tube.

  • The tube is placed in a melting point apparatus.

  • The temperature is increased gradually, and the range at which the solid melts is recorded.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is scanned over the range of 4000-400 cm⁻¹ to obtain the infrared absorption spectrum.[15]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[16] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

4. Mass Spectrometry (MS):

  • A dilute solution of the sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).

  • The sample is ionized (e.g., by Electron Ionization - EI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Characterization Workflow Diagram

G Characterization Workflow cluster_analysis Analytical Techniques Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification Pure_Product Pure this compound Purification->Pure_Product MP Melting Point Pure_Product->MP FTIR FTIR Spectroscopy Pure_Product->FTIR NMR NMR (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis & Structure Confirmation MP->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the purification and characterization of the synthesized compound.

References

The Multifaceted Biological Activities of 4-Hydroxy-7-methylcoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 4-hydroxy-7-methylcoumarin, a prominent scaffold in medicinal chemistry, have garnered significant attention for their diverse and potent biological activities. These synthetic and naturally inspired compounds exhibit a wide range of therapeutic potential, including anticancer, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

A substantial body of research has demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The anticancer efficacy is significantly influenced by the nature and position of substituents on the coumarin ring.

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.[1][2]

Compound/DerivativeSubstituentsCancer Cell LineIC50 (µM)
Compound 11 7,8-dihydroxy-3-n-decyl-4-methylK562 (Chronic Myelogenous Leukemia)42.4
LS180 (Colon Adenocarcinoma)25.2
MCF-7 (Breast Adenocarcinoma)25.1
Compound 27 6-bromo-4-bromomethyl-7-hydroxyK56232.7
LS18045.8
MCF-7Not Specified
7,8-DHMCs with alkyl groups at C3 7,8-dihydroxy, C3-alkylK562, LS180, MCF-7Generally most effective subgroup
7,8-DAMCs with ethoxycarbonylmethyl/ethyl at C3 7,8-diacetoxy, C3-alkoxycarbonylalkylK562, LS180, MCF-7Second most active subgroup
Compound 4 Not specifiedHL60 (Leukemia)8.09
Compound 8b Not specifiedHepG2 (Liver Cancer)13.14

Key Structure-Activity Relationship Insights:

  • Hydroxylation: Dihydroxy derivatives, particularly those with hydroxyl groups at the 7 and 8 positions (7,8-DHMCs), often exhibit greater cytotoxic potential than their monohydroxy counterparts.[3]

  • Lipophilicity: The presence of long alkyl chains at the C3 position, as seen in the potent compound 11, suggests that increased lipophilicity can enhance anticancer activity.[1]

  • Acetoxylation: The conversion of hydroxyl groups to acetoxy groups has been observed to reduce cytotoxic activity.[3]

  • Halogenation: The introduction of bromine atoms, as in compound 27, can contribute to reasonable cytotoxic effects.[1]

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer mechanism of this compound derivatives. These compounds can modulate key cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.

A synthetic coumarin, 4-methyl-7-hydroxy coumarin, has shown potential against skin cancer by down-regulating the Aryl hydrocarbon receptor and PCNA, while up-regulating apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9.[4] Furthermore, these derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[5][6] Other pathways affected include the Wnt/β-catenin and MAPK signaling pathways.[7]

PI3K_AKT_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) AKT->Downstream CellResponse Proliferation Survival Downstream->CellResponse Apoptosis Apoptosis Downstream->Apoptosis Derivative This compound Derivative Derivative->PI3K inhibits

Inhibition of the PI3K/AKT signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[5][6]

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound to the respective wells. Include vehicle control (e.g., DMSO) and negative control (medium only) wells.[5]

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[5]

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Treat with varying concentrations of coumarin derivative Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % cell viability and determine IC50 Measure->Analyze End End Analyze->End

Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.

Derivative/CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)
Compound 2 Staphylococcus aureus26.5 ± 0.84Not Specified
Compound 3 Staphylococcus aureus26.0 ± 0.56Not Specified
Compound 8 Staphylococcus aureus26.0 ± 0.26Not Specified
Compound 5 Salmonella typhimurium19.5 ± 0.59Not Specified
Compound 9 Salmonella typhimurium19.5 ± 0.32Not Specified
Compound 7f Bacillus subtilisNot Specified8
Compound 7 Escherichia coliNot Specified31
Compound 6 Staphylococcus aureusNot Specified40
Compound 7 Micrococcus luteusNot Specified40

Note: Data compiled from multiple sources.[10][11][12][13]

General Observations:

  • Some derivatives show better activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative bacteria.[11]

  • The introduction of thiosemicarbazide and thiazolidinone moieties has been shown to enhance the antifungal activity of 7-hydroxy-4-methylcoumarin.[9]

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to assess the antimicrobial activity of chemical agents.[10][14]

Procedure:

  • Preparation of Agar Plates: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) and pour it into sterile Petri dishes. Allow the agar to solidify.[15]

  • Inoculation: Spread a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.[15]

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[15]

  • Application of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration. Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.[15]

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).[15]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.[15]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[15]

Agar_Well_Diffusion_Workflow Start Start PreparePlates Prepare and pour agar plates Start->PreparePlates Inoculate Inoculate agar surface with standardized microorganism PreparePlates->Inoculate CreateWells Create wells in the agar Inoculate->CreateWells AddCompounds Add test compounds and controls to the wells CreateWells->AddCompounds Incubate Incubate plates (e.g., 37°C for 24h) AddCompounds->Incubate MeasureZones Measure the diameter of the zones of inhibition Incubate->MeasureZones End End MeasureZones->End

Workflow for the agar well diffusion assay.

Antioxidant Activity

Many this compound derivatives have demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.[9][16]

Quantitative Data: Antioxidant Activity

The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results typically expressed as IC50 values or percentage of inhibition.

Derivative/CompoundAssayAntioxidant Activity
Thiosemicarbazide derivatives DPPH & Galvinoxyl radical scavengingHigher activity than 4-thiazolidinones, some comparable or better than ascorbic acid.[9]
o-dihydroxy-substituted coumarins Radical scavenging (EPR)Excellent radical scavengers, better than m-dihydroxy or monohydroxy analogues.[17][18]
7-hydroxy-4-methylcoumarin Peroxide scavengingIC50 = 7029 mg/L (more than threefold improvement over unsubstituted coumarin).[19]
Compound 2 DPPH radical scavenging88 ± 1% inhibition.

Key Structure-Activity Relationship Insights:

  • The presence of hydroxyl groups is a key determinant of antioxidant activity.[20]

  • o-dihydroxy substitution generally leads to excellent radical scavenging capabilities.[17][18]

  • The introduction of thiosemicarbazide moieties can significantly enhance scavenging activity towards DPPH and galvinoxyl radicals.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of antioxidants.[20][21]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[22]

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

  • Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with varying concentrations of the test compound dissolved in the same solvent.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[22]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[22]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The control contains the solvent instead of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Logic cluster_reaction Radical Scavenging Reaction cluster_measurement Measurement Principle DPPH DPPH• (Violet, Free Radical) DPPH_H DPPH-H (Yellow, Non-Radical) DPPH->DPPH_H + H• Antioxidant Antioxidant (AH) (e.g., Coumarin Derivative) Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical - H• Measurement Decrease in absorbance at 517 nm is proportional to the concentration of antioxidant.

Logical relationship in the DPPH assay.

Conclusion

The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The structure-activity relationship studies highlighted herein provide a valuable framework for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols and pathway visualizations included in this guide are intended to serve as a practical resource for researchers dedicated to exploring the full therapeutic potential of this important chemical scaffold. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising in vitro findings into novel therapeutic agents.

References

4-Hydroxy-7-methylcoumarin literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-Hydroxy-7-methylcoumarin, also known as Hymecromone or 4-Methylumbelliferone. It covers the historical context of coumarins, the synthesis and physicochemical properties of the target compound, and a detailed exploration of its biological activities. The guide includes structured data tables, detailed experimental protocols, and visualizations of key processes and pathways to support advanced research and development.

Historical Context: From Sweet Clover to Modern Therapeutics

The story of this compound is rooted in the broader history of coumarins, a class of benzopyrone compounds first isolated in 1820 by A. Vogel from the tonka bean (Coumarouna odorata). The parent compound, coumarin, was first synthesized by the English chemist William Henry Perkin in 1868.

A pivotal moment in coumarin history occurred in the 1930s when a mysterious hemorrhagic disease in cattle was traced to spoiled sweet clover hay. In 1939, Professor Karl Paul Link and his team at the University of Wisconsin isolated the anticoagulant agent responsible, naming it dicoumarol. They established that dicoumarol was a degradation product of the naturally occurring coumarin in the clover. This discovery paved the way for the development of a new class of pharmaceuticals: the 4-hydroxycoumarin anticoagulants. The most famous of these is warfarin, a synthetic derivative that was initially commercialized as a rodenticide and later became a cornerstone of anticoagulant therapy in humans.

While this compound itself is not a primary anticoagulant, its discovery and development are part of this rich history of exploring the diverse biological activities of the coumarin scaffold. Today, it is recognized for a different spectrum of therapeutic properties, including choleretic, spasmolytic, anti-inflammatory, and anticancer effects.

Synthesis and Physicochemical Properties

The most common and established method for synthesizing this compound is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.

Synthesis via Pechmann Condensation

The synthesis of this compound is typically achieved by reacting resorcinol (a phenol) with ethyl acetoacetate (a β-ketoester) in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid.[1] More environmentally friendly "green" catalysts, such as Amberlyst-15, have also been successfully employed.[2]

G cluster_start Starting Materials A Resorcinol D Reaction Mixture (Cooling, <10°C) A->D B Ethyl Acetoacetate B->D C Acid Catalyst (e.g., H₂SO₄, Amberlyst-15) C->D Catalyzes E Transesterification & Intramolecular Cyclization D->E Stirring, Room Temp F Dehydration E->F G Precipitation (Pouring into ice water) F->G H Crude Product (Filtration) G->H I Recrystallization (e.g., from Ethanol) H->I J Purified this compound I->J

Caption: General workflow for the Pechmann condensation synthesis.
Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₈O₃[3]
Molecular Weight 176.17 g/mol [3]
CAS Number 90-33-5
Melting Point 188.5 - 190 °C[3]
Boiling Point ~267.77 °C (estimate)[3]
Appearance Colorless, needle-like crystals or tan powder[3][4]
Solubility Soluble in ethanol, acetic acid, alkali solutions. Slightly soluble in hot water, ether, chloroform.[3]
IUPAC Name 7-hydroxy-4-methylchromen-2-one

Biological Activities and Mechanisms

This compound and its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives.[5][6] They have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[5][7] A significant mechanism of action is the inhibition of the PI3K/Akt signaling pathway , which is a critical regulator of cell survival, growth, and proliferation.[8][9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation Inhibits Compound 4-Hydroxy-7- methylcoumarin Compound->PI3K Inhibits Compound->Akt Inhibits G A Seed cancer cells in 96-well plate B Incubate (24h) to allow cell attachment A->B C Treat cells with various concentrations of test compound B->C D Incubate for exposure period (e.g., 48h) C->D E Add MTT solution to each well D->E F Incubate (2-4h) (Viable cells form formazan) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read Absorbance (e.g., 570 nm) G->H I Calculate % Viability and determine IC₅₀ value H->I

References

An In-depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of 4-Hydroxy-7-methylcoumarin, a key intermediate in the synthesis of various pharmaceutical and fluorescent compounds. Understanding these properties is critical for its application in research, development, and formulation.

Physicochemical Properties

This compound, also known as 7-hydroxy-4-methyl-2H-chromen-2-one or hymecromone, is a derivative of coumarin.

PropertyValue
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point188.5-190 °C[1]

Solubility Profile

Qualitative Solubility:

Based on available literature, this compound exhibits the following general solubility characteristics:

  • Slightly soluble in water.[2]

  • Soluble in methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3]

  • A stock solution can be prepared in a water:methanol (70:30 v/v) mixture.[4]

Quantitative Solubility Data:

Precise quantitative solubility data for this compound in a range of common laboratory solvents is limited. However, data for a closely related compound, 6,8-Difluoro-7-hydroxy-4-methylcoumarin, indicates its solubility in methanol, DMSO, and dimethyl formamide, suggesting a similar profile for the parent compound.[3] For a derivative, N-(7-hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide, a 10 μM solution was prepared for experimental assays.[5]

SolventSolubility (this compound)
WaterSlightly soluble[2]
EthanolData not available
MethanolSoluble[3]
AcetoneData not available
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
Water:Methanol (70:30)Soluble for stock solution preparation[4]

Stability Profile

The stability of this compound under various environmental conditions is critical for ensuring the integrity and reproducibility of experimental results and for determining appropriate storage and handling procedures.

General Stability:

This compound is generally considered stable under normal temperatures and pressures .[6] However, like many coumarin derivatives, it can be susceptible to degradation under specific conditions.

pH Stability:

The lactone ring of the coumarin scaffold can be susceptible to hydrolysis under alkaline conditions. A study on a derivative, N-(7-hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide, demonstrated its chemical stability at pH 3.0, 7.4, and 10.0 in overnight incubations at room temperature.[5] This suggests that the core 7-hydroxy-4-methylcoumarin structure may possess reasonable stability across a range of pH values, although specific kinetic data for the parent compound is not available.

Metabolic Stability:

In a study involving a derivative, the metabolic stability was assessed using human and mouse microsomes. The half-life (t₁/₂) was determined to be 6.84 minutes in human microsomes and 17.10 minutes in mouse microsomes, with intrinsic clearance values of 195.63 and 131.46 μL/min/mg protein, respectively.[5] This indicates that the coumarin scaffold can be metabolized by hepatic enzymes.

Photostability:

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing the selected solvents (e.g., water, ethanol, methanol, acetone, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility by taking the dilution factor into account.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4-Hydroxy-7- methylcoumarin to solvent B Agitate at constant temperature (24-48h) A->B Seal Vials C Settle or Centrifuge B->C D Collect & Dilute Supernatant C->D E Quantify by HPLC/UV-Vis D->E F Calculate Solubility E->F

Workflow for Solubility Determination.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water:methanol mixture) at a known concentration.

  • Stress Conditions: Subject the stock solution to various stress conditions in separate experiments:

    • Acidic Hydrolysis: Add hydrochloric acid (HCl) to a final concentration of 0.1 N.

    • Basic Hydrolysis: Add sodium hydroxide (NaOH) to a final concentration of 0.1 N.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at the wavelength of maximum absorbance (λmax) of this compound.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining over time to determine its degradation rate and half-life under each stress condition.

Stability_Workflow cluster_start Initialization cluster_stress Forced Degradation cluster_sampling Sampling & Analysis cluster_results Data Interpretation Start Prepare Stock Solution of This compound Acid Acidic (0.1 N HCl) Start->Acid Base Basic (0.1 N NaOH) Start->Base Oxidative Oxidative (3% H₂O₂) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Photo Photolytic (UV light) Start->Photo Sample Collect samples at various time points Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability- Indicating HPLC Method Sample->Analyze Quantify Quantify remaining parent compound Analyze->Quantify Kinetics Determine degradation kinetics and half-life Quantify->Kinetics

Workflow for Stability Testing.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there are gaps in the quantitative data, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. It is recommended that specific solubility and stability studies be conducted in the relevant solvent systems and under conditions pertinent to the intended application to ensure accurate and reliable results.

References

Spectroscopic Analysis of 4-Hydroxy-7-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-7-methylcoumarin, a significant coumarin derivative with applications in various scientific fields. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and logical workflows for spectral analysis.

Spectroscopic Data Summary

While comprehensive, publicly available spectroscopic data specifically for this compound is limited, this guide compiles and presents the most relevant information available for closely related isomers and general coumarin structures. For comparative purposes, detailed data for the widely studied isomer, 7-Hydroxy-4-methylcoumarin, is provided.

Table 1: ¹H NMR Spectroscopic Data of 7-Hydroxy-4-methylcoumarin
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.51s (broad)--OH
7.56d8.69H-5
6.78dd8.67, 2.36H-6
6.69d2.34H-8
6.10s-H-3
2.34s--CH₃
Solvent: DMSO-d₆, Spectrometer: 500 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of 7-Hydroxy-4-methylcoumarin
Chemical Shift (δ) ppmAssignment
161.17C-2 (C=O)
160.31C-7
154.85C-9
153.52C-4
126.59C-5
112.87C-6
112.03C-3
110.27C-10
102.19C-8
18.12-CH₃
Solvent: DMSO-d₆, Spectrometer: 125 MHz[1]
Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxy-4-methylcoumarin
Wavenumber (cm⁻¹)DescriptionFunctional Group
3500BroadO-H stretch
3113Sharp=C-H stretch (aromatic)
1671Strong, SharpC=O stretch (lactone)
1607SharpC=C stretch (aromatic)
1394Sharp-CH₃ symmetric deformation
Sample Preparation: KBr pellet[1]
Table 4: Mass Spectrometry (MS) Data of 7-Hydroxy-4-methylcoumarin
m/zIon
177.23[M+H]⁺
199.17[M+Na]⁺
Ionization Method: Electrospray Ionization (ESI)[1]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These methodologies are applicable to the analysis of coumarin derivatives and other small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS). Electrospray ionization (ESI) is a common technique for coumarin analysis.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution must be free of any particulate matter; filtration may be necessary.

  • For ESI, the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For coumarins, positive ion mode ([M+H]⁺) is common.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas Flow and Temperature: Optimize based on the instrument and solvent system.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Fragment Determination NMR->NMR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for professionals engaged in the research and development of coumarin-based compounds. The provided data and protocols facilitate the accurate identification and characterization of these important molecules.

References

quantum yield and fluorescence properties of 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Yield and Fluorescence Properties of 4-Hydroxy-7-methylcoumarin

Introduction

This compound, also known as 7-hydroxy-4-methylcoumarin or hymecromone, is a prominent member of the coumarin family, a class of compounds widely recognized for their significant fluorescent properties. This guide provides a comprehensive overview of the synthesis, quantum yield, and detailed fluorescence characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. Its utility as a fluorescent probe and laser dye is rooted in its sensitivity to environmental factors such as pH and solvent polarity.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 90-33-5
Appearance White to off-white crystalline solid
Melting Point 189-190 °C[1][2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Pechmann condensation. This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.[3][4] The use of a solid acid catalyst like Amberlyst-15 has been shown to provide high yields of up to 95%.[3]

Experimental Protocol: Pechmann Condensation

A detailed protocol for the synthesis of 7-hydroxy-4-methylcoumarin via a modified Pechmann reaction is as follows:

  • Reactant Preparation : In a 50 mL round-bottom flask, combine 0.6655 g of resorcinol, 0.76 mL of ethyl acetoacetate, and 10 mL of toluene.[1]

  • Catalyst Addition : Add 0.6565 g of Amberlyst-15 to the mixture.[1]

  • Reflux : Reflux the mixture at 150 °C for 45 minutes, during which a solid precipitate will form.[1]

  • Reaction Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (3:2). The product will have an Rf value of approximately 0.46.[1]

  • Product Isolation : After the reaction is complete, add 20 mL of warm methanol to dissolve the product.[1]

  • Purification : Remove the Amberlyst-15 catalyst by filtration. The 7-hydroxy-4-methylcoumarin can then be further purified by recrystallization.[1]

Pechmann_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Resorcinol Resorcinol Mixture Combine Reactants and Catalyst in Toluene Resorcinol->Mixture EAA Ethyl Acetoacetate EAA->Mixture Catalyst Amberlyst-15 Catalyst->Mixture Reflux Reflux at 150°C for 45 minutes Mixture->Reflux Dissolve Dissolve in Warm Methanol Reflux->Dissolve Filter Filter to Remove Catalyst Dissolve->Filter Recrystallize Recrystallize for Pure Product Filter->Recrystallize

Fluorescence Properties

The fluorescence of this compound is highly dependent on its environment, particularly the solvent and pH.

Absorption and Emission Spectra

In methanol, this compound exhibits absorption maxima (λ_abs) at approximately 235 nm and 337 nm.[1][2] Its fluorescence emission is in the cyan region, with a peak (λ_em) around 448 nm when excited at 360 nm.[5]

Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. For a derivative of 7-hydroxycoumarin, a quantum yield of 0.32 has been reported.[6] The quantum yield of coumarin compounds is often determined relative to a standard with a known quantum yield, such as quinine sulfate or Rhodamine B.[7][8]

Stokes Shift

The Stokes shift, the difference between the absorption and emission maxima, is a crucial parameter for fluorescent molecules. For a 7-hydroxycoumarin derivative with an absorption maximum at 355 nm and an emission maximum at 455 nm, the Stokes shift is 100 nm.[6]

Quantitative Fluorescence Data
SolventExcitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ_F)Stokes Shift
Methanol337 nm[1][2]~480-490 nm[1]-~143-153 nm
PBS (pH 7.4)355 nm[6]455 nm[6]0.32[6]100 nm[6]
Ethanol-420-460 nm[7]High[7]-
General360 nm[5]448 nm[5]-88 nm

Factors Influencing Fluorescence

Solvent Effects

The photophysical properties of this compound are sensitive to the solvent environment.[9] Solvent polarity and the ability to form hydrogen bonds can significantly alter the fluorescence quantum yield and emission spectra.[9] For instance, in alcoholic solvents and water, the formation of hydrogen-bonded complexes can be observed.[9] The fluorescence intensity of a 7-hydroxycoumarin derivative was observed to vary in different solvents.[6]

pH Effects

Hydroxycoumarins are known for their pH-dependent fluorescence spectra.[9][10] The fluorescence of this compound is influenced by pH, with different prototropic species existing at various pH levels.[9] This pH sensitivity is a key feature that allows for its use as a pH indicator and in the development of acidity-tunable dye lasers.[9] The fluorescence intensity of coumarin derivatives can be significantly affected by changes in pH.[10][11]

ph_dependent_fluorescence cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Neutral Neutral Form (Protonated Hydroxyl) Low Fluorescence Equilibrium Neutral->Equilibrium Anionic Anionic Form (Deprotonated Hydroxyl) High Fluorescence Equilibrium->Anionic

Experimental Protocol for Quantum Yield Measurement

The relative method is commonly used to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8][12]

Materials and Instrumentation
  • Spectrofluorometer : Capable of recording corrected emission spectra.[12]

  • UV-Vis Spectrophotometer : For accurate absorbance measurements.[12]

  • Sample : this compound.

  • Reference Standard : A compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Solvent : High-purity solvent in which both the sample and standard are soluble and stable.

Procedure
  • Solution Preparation : Prepare a series of dilute solutions of both the this compound and the reference standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[12]

  • Absorbance Measurement : Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.[12]

  • Fluorescence Measurement :

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution, ensuring the same instrument settings (e.g., slit widths) are used for all measurements.[12]

    • Record the emission spectrum of a solvent blank.[12]

  • Data Analysis :

    • Subtract the solvent blank spectrum from each recorded fluorescence spectrum.[12]

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).[12]

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (Grad_s) and the reference (Grad_r).[8]

  • Quantum Yield Calculation : Calculate the quantum yield of the sample (Φ_s) using the following equation:[8]

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • Grad_s and Grad_r are the gradients for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if different, otherwise this term is 1).[8]

quantum_yield_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Sample Prepare Dilute Solutions of Sample Measure_Abs Measure Absorbance at Excitation Wavelength Prep_Sample->Measure_Abs Prep_Standard Prepare Dilute Solutions of Standard Prep_Standard->Measure_Abs Measure_Fluor Measure Fluorescence Emission Spectra Measure_Abs->Measure_Fluor Integrate Integrate Fluorescence Intensity Measure_Fluor->Integrate Plot Plot Intensity vs. Absorbance Integrate->Plot Calculate Calculate Gradients and Quantum Yield Plot->Calculate

Applications

The favorable fluorescence properties of 7-hydroxycoumarins make them valuable tools in various scientific fields. They are extensively used as:

  • Fluorescent Probes : For studying biological systems and processes.[9]

  • Enzyme Substrates : In enzyme activity assays.[9]

  • Laser Dyes : Due to their high fluorescence efficiency.[9]

  • Fluorescence Whiteners : In detergent products.[9]

  • Competitive Binding Studies : As fluorescent probes for proteins like macrophage migration inhibitory factor (MIF).[6]

Conclusion

This compound is a versatile fluorophore with well-characterized photophysical properties. Its synthesis is straightforward, and its fluorescence is marked by a significant quantum yield and sensitivity to environmental factors like solvent polarity and pH. These characteristics, coupled with its favorable spectral properties, underpin its widespread use in research and drug development as a reliable fluorescent probe and analytical tool. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in various scientific applications.

References

A Technical Guide to the Therapeutic Applications of 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties and potential therapeutic uses of 4-Hydroxy-7-methylcoumarin, also known as 4-methylumbelliferone or hymecromone. This synthetic coumarin derivative has garnered significant interest for its diverse biological activities, which span anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide synthesizes key research findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes the underlying molecular pathways.

Synthesis of this compound

The primary method for synthesizing this compound is the Pechmann condensation. This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.[1][2][3][4] The mechanism involves the initial formation of a β-hydroxy ester, which subsequently cyclizes and dehydrates to form the coumarin ring.[1][5]

G cluster_workflow Pechmann Condensation Workflow Resorcinol Resorcinol Mix Mix Reactants Resorcinol->Mix EAA Ethyl Acetoacetate EAA->Mix Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mix Heat Heat (e.g., 75-110°C) Mix->Heat Quench Quench in Ice Water Heat->Quench Filter Filter Precipitate Quench->Filter Recrystallize Recrystallize (e.g., Dilute Ethanol) Filter->Recrystallize Product Pure 4-Hydroxy-7- methylcoumarin Recrystallize->Product

Caption: General workflow for the synthesis of this compound.

Anticancer Activity

This compound and its derivatives have demonstrated promising anticancer properties against various cancer types, including skin and breast cancer.[6][7] The primary mechanism involves the induction of apoptosis and modulation of key signaling proteins.

Mechanism of Action

In a preclinical model of 7,12-Dimethylbenz[a]anthracene (DMBA)-induced skin cancer in mice, oral administration of this compound led to a significant reduction in papilloma growth.[6] This effect was attributed to the downregulation of the Aryl hydrocarbon receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA).[6][8] Concurrently, the compound induced apoptosis by upregulating pro-apoptotic proteins such as Bax and Bad, and activating the caspase cascade (Caspase-9 and Caspase-3).[6][8]

G cluster_pathway Anticancer Apoptotic Pathway HMC This compound AhR Aryl hydrocarbon receptor (AhR) HMC->AhR Down-regulates PCNA PCNA HMC->PCNA Down-regulates Bax Bax / Bad HMC->Bax Up-regulates CytC Cytochrome c Bax->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Proposed apoptotic signaling pathway activated by this compound.

Quantitative Data: In Vitro Cytotoxicity

Structure-activity relationship studies on various 4-methylcoumarin derivatives have identified compounds with potent cytotoxic effects against human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 11 (7,8-dihydroxy-4-methylcoumarin with n-decyl at C3)K562 (Leukemia)42.4[9][10]
LS180 (Colon Adenocarcinoma)25.2[9][10]
MCF-7 (Breast Adenocarcinoma)25.1[9][10]
Compound 27 (6-bromo-4-bromomethyl-7-hydroxycoumarin)K562, LS180, MCF-732.7 - 45.8[9][10]
Experimental Protocol: DMBA-Induced Skin Cancer Model

This in vivo model is used to evaluate the chemopreventive potential of compounds against chemically-induced skin tumors.[8]

  • Animal Model: Swiss albino mice are typically used.

  • Tumor Induction: A single topical application of DMBA (a tumor initiator) in a solvent like acetone is applied to the dorsal skin of the mice.[6][8]

  • Treatment: Following induction, the experimental group receives a diet containing this compound.[6] The control group receives a normal diet.

  • Endpoints: The primary endpoint is the reduction in the number and size of skin papillomas over a period of several weeks.[6]

  • Biomarker Analysis: At the end of the study, skin tissue is collected for analysis. Techniques include:

    • Immunoblotting: To quantify the expression levels of proteins like AhR, PCNA, Bax, Caspase-9, and Caspase-3.[6]

    • Cytogenetic Analysis & Comet Assay: To assess DNA damage and chromosomal aberrations.[6][8]

    • FACS (Fluorescence-Activated Cell Sorting): To analyze cell cycle distribution.[6][8]

Anti-inflammatory Activity

This compound and its analogs exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators.[11][12][13]

Mechanism of Action

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation, 4-hydroxy-7-methoxycoumarin (a closely related derivative) was shown to significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[11][12] This was achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12] The compound also lowered the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12] These effects are mediated through the suppression of the NF-κB and MAPK signaling pathways. The compound prevents the degradation of IκBα, which keeps NF-κB inactive, and decreases the phosphorylation of ERK1/2 and JNK.[11][12]

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS IKBa IκBα Degradation LPS->IKBa induces MAPK MAPK (ERK, JNK) Phosphorylation LPS->MAPK induces HMC This compound (and derivatives) HMC->IKBa Inhibits HMC->MAPK Inhibits NFkB NF-κB Activation IKBa->NFkB leads to Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Mediators upregulates MAPK->Mediators upregulates

Caption: Inhibition of NF-κB and MAPK pathways by this compound derivatives.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory potential of synthesized derivatives was evaluated using the carrageenan-induced rat paw edema model.

CompoundDose% Inhibition of Paw EdemaReference
Compound 4d (Derivative)Not Specified86.98%[14]
Compound 4 (Derivative)Not Specified44.05% (at 3h)[15]
Compound 8 (Derivative)Not Specified38.10% (at 3h)[15]
Indomethacin (Standard)Not Specified~32% (at 3h)[15]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[14][15]

  • Animal Model: Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., treated with Ibuprofen or Indomethacin), and test groups.[14][15]

    • The test compounds are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (an inflammatory agent) is given into the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3 hours) after the carrageenan injection.[14]

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial and Antioxidant Activities

Antimicrobial Effects

Derivatives of this compound have shown activity against a spectrum of bacteria.[16] The introduction of different functional groups, such as arylazo and sulfonamide moieties, can enhance this activity.

DerivativeOrganismActivity (Zone of Inhibition, mm)Reference
Compound 4g (sulfonamide derivative)S. aureus20
B. subtilis23
E. coli20
Ampicillin (Standard)S. aureus25
B. subtilis28
E. coli24
7-hydroxy-4-methyl coumarin E. coli9 (at 125 ppm)[17]
S. aureusInactive[17]

Experimental Protocol (Agar-Well Diffusion): This method assesses antimicrobial activity.

  • A nutrient agar plate is uniformly seeded with a specific bacterial culture.

  • Wells are created in the agar using a sterile borer.

  • A solution of the test compound at a known concentration is added to the wells.

  • The plates are incubated for 24 hours.

  • The diameter of the clear zone of inhibition around each well is measured to determine the extent of antimicrobial activity.

Antioxidant Properties

4-methylcoumarins, particularly those with dihydroxy substitutions (e.g., 7,8-dihydroxy-4-methylcoumarin), are excellent radical scavengers.[18][19] They can effectively scavenge free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl), superoxide anions, and protect against lipid peroxidation.[18][20][21]

AssayCompound/DerivativeResultReference
DPPH Scavenging7-hydroxy-4-methyl coumarinIC₅₀ = 99.69 ppm[17]
Superoxide Anion Scavenging7,8-dihydroxy-4-methylcoumarinStrong scavenging activity[18]
Lipid Peroxidation7,8-dihydroxy-4-methylcoumarinVery effective protection[18]

Experimental Protocol (DPPH Assay): This is a common in vitro method to measure radical scavenging ability.[21]

  • A solution of the test compound is mixed with a solution of DPPH radical, which has a deep violet color.

  • The mixture is incubated in the dark.

  • Antioxidant compounds donate a hydrogen atom to the DPPH radical, reducing it to a non-radical form (DPPH-H), which is yellow.[21]

  • The change in absorbance is measured spectrophotometrically, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is calculated.

Other Therapeutic Applications

Melanogenesis Stimulation

In contrast to many other phenolic compounds, this compound has been shown to stimulate melanogenesis in B16-F10 melanoma cells.[7][22] It increases melanin content and intracellular tyrosinase activity in a concentration-dependent manner.[23] This effect is mediated by the upregulation of key melanogenesis-associated proteins like MITF, tyrosinase, TRP1, and TRP2.[23] The signaling pathways involved include the upregulation of PKA/CREB, JNK, and p38, and the downregulation of ERK and PI3K/Akt/GSK-3β cascades.[22][23] This unique property suggests its potential application in treating hypopigmentation disorders.[23]

Conclusion

This compound is a versatile scaffold with a wide array of demonstrable therapeutic activities. Its efficacy in preclinical models of cancer and inflammation is well-documented, with clear mechanisms of action involving the modulation of critical signaling pathways like NF-κB, MAPK, and intrinsic apoptosis. Furthermore, its derivatives show significant potential as antimicrobial and antioxidant agents. The compound's ability to stimulate melanogenesis opens a novel avenue for its use in dermatology. The favorable safety profile, particularly the reduced risk of forming mutagenic epoxides due to the C4-methyl group, enhances its appeal for further drug development.[7] Future research should focus on optimizing derivative structures to improve potency and selectivity, and advancing the most promising candidates into clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-7-methylcoumarin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methylcoumarin, also known as 4-Methylumbelliferone (4-MU) or Hymecromone, is a versatile fluorescent molecule widely employed in various biological and biomedical research applications. Its intrinsic fluorescence, which is sensitive to environmental pH, makes it a valuable tool for fluorescence microscopy. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, catering to researchers, scientists, and professionals in drug development.

Fluorescent Properties

The fluorescence of this compound is notably dependent on the pH of its environment. The molecule exists in a protonated (less fluorescent) state at acidic pH and a deprotonated (highly fluorescent) anionic form at alkaline pH.[1] This property allows it to be used as a pH indicator in certain contexts. Its key spectral properties are summarized in the table below.

Data Presentation

Table 1: Spectroscopic Properties of this compound

PropertyValueConditions
Excitation Maximum (λex) ~360 nmpH > 9[1]
~320 nmLow pH (1.97-6.72)[1]
Emission Maximum (λem) ~449 nmpH > 9[1]
445 - 455 nmpH dependent[1]
Quantum Yield (Φf) 0.630.1 M phosphate buffer, pH 10[1]
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹Estimated for a related compound[2]
Appearance Off-white solid
Solubility Soluble in DMSO, methanol (with heating), and glacial acetic acid.

Table 2: Recommended Starting Conditions for Cellular Staining

ParameterLive Cell ImagingFixed Cell Imaging
Concentration 10-100 µM[3][4]10-100 µM
Incubation Time 15-60 minutes20-30 minutes
Temperature 37°CRoom Temperature
Vehicle Cell culture mediumPBS
Fixative (for fixed cells) N/A4% Paraformaldehyde in PBS
Permeabilization (for fixed cells) N/A0.1-0.5% Triton X-100 in PBS (optional)

Note: These are starting recommendations and should be optimized for specific cell types and experimental conditions.

Applications in Fluorescence Microscopy

This compound has several applications in the realm of fluorescence microscopy:

  • General Cellular Staining: Due to its fluorescent nature, it can be used to visualize cellular morphology. Its uptake and distribution within cells can provide insights into cellular structures.

  • pH Indicator: Its pH-sensitive fluorescence allows for the ratiometric imaging of intracellular pH.

  • Enzyme Assays: As a fluorogenic substrate, when conjugated to a specific enzyme target, its cleavage results in a fluorescent signal, enabling the quantification of enzyme activity.[1]

  • Inhibition of Hyaluronic Acid Synthesis: 4-MU is a well-established inhibitor of hyaluronic acid (HA) synthesis.[5] This property is utilized in cancer and inflammation research, where the effects of HA inhibition on cellular processes can be visualized and studied.

Experimental Protocols

Protocol 1: Live Cell Imaging with this compound

This protocol describes the use of this compound for staining live cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Live cell imaging medium

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI filter set)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed live cell imaging medium to a final working concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: a. After incubation, gently wash the cells twice with pre-warmed imaging medium to remove excess stain. b. Image the cells using a fluorescence microscope with excitation around 360 nm and emission detection around 450 nm.

Protocol 2: Fixed Cell Staining with this compound

This protocol outlines the procedure for staining fixed cells.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

  • Cells cultured on coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Fixation: a. Remove the culture medium and wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (Optional): a. If intracellular targets are to be visualized, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS.

  • Staining: a. Prepare a working solution of 10-100 µM this compound in PBS from the 10 mM DMSO stock. b. Incubate the fixed (and permeabilized) cells with the staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing and Mounting: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: a. Image the slides using a fluorescence microscope with excitation around 360 nm and emission detection around 450 nm.

Cytotoxicity and Photostability Considerations:

  • Cytotoxicity: Studies have shown that this compound exhibits no significant cytotoxicity in B16-F10 melanoma cells at concentrations up to 100 µM when incubated for 72 hours.[3][4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT assay) for the specific cell line and experimental conditions being used.

  • Photostability: Like many fluorophores, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. To minimize photobleaching, use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio. The use of an anti-fade mounting medium is recommended for fixed cell imaging.

Visualizations

G Inhibition of Hyaluronic Acid Synthesis by this compound cluster_cell Cell cluster_inhibition UDP-Glucose UDP-Glucose UDP-Glucuronic_Acid UDP-Glucuronic_Acid UDP-Glucose->UDP-Glucuronic_Acid UDP-Glucose Dehydrogenase Hyaluronan Hyaluronan UDP-Glucuronic_Acid->Hyaluronan Hyaluronan Synthase (HAS) 4-MU-Glucuronide 4-MU-Glucuronide UDP-Glucuronic_Acid->4-MU-Glucuronide 4-MU This compound 4-MU->4-MU-Glucuronide UDP-Glucuronosyltransferase (UGT) 4-MU-Glucuronide->Hyaluronan Depletion of UDP-Glucuronic Acid

Caption: Signaling pathway of hyaluronic acid synthesis inhibition.

G General Experimental Workflow for Fluorescence Microscopy Start Start Cell_Culture Culture cells on appropriate substrate Start->Cell_Culture Staining_Preparation Prepare this compound staining solution Cell_Culture->Staining_Preparation Cell_Treatment Incubate cells with staining solution Staining_Preparation->Cell_Treatment Washing Wash cells to remove excess stain Cell_Treatment->Washing Imaging Acquire images using fluorescence microscope Washing->Imaging Data_Analysis Analyze images for fluorescence intensity and localization Imaging->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for cellular imaging experiments.

References

Application Notes and Protocols: 4-Hydroxy-7-methylcoumarin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of 4-Hydroxy-7-methylcoumarin and its derivatives in the design and development of advanced drug delivery systems. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound, a prominent member of the coumarin family, has garnered significant attention in pharmaceutical research due to its intrinsic biological activities and favorable physicochemical properties. Its rigid, planar structure, coupled with inherent fluorescence, makes it an ideal scaffold for various applications in drug delivery. This coumarin derivative serves not only as a therapeutic agent itself, exhibiting anticancer, antioxidant, and anti-inflammatory properties, but also as a versatile component in the construction of sophisticated drug delivery vehicles. Its utility extends to its role as a fluorescent probe for tracking drug carriers, a constituent of environmentally sensitive linkers for controlled drug release, and a key element in the synthesis of targeted drug conjugates.

Key Applications in Drug Delivery

The unique chemical structure of this compound allows for its integration into drug delivery systems in several capacities:

  • Fluorescent Probe for Imaging and Tracking: The inherent fluorescence of the coumarin nucleus allows for the real-time tracking and visualization of drug delivery systems within biological environments. This is crucial for understanding the pharmacokinetics and biodistribution of nanoformulations.

  • pH-Sensitive Drug Release: Derivatives of this compound can be engineered to create pH-responsive drug delivery systems. These systems are designed to be stable at physiological pH (7.4) and release their therapeutic payload in the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.

  • Photocleavable Linkers: The coumarin scaffold can be modified to create linkers that are cleaved upon exposure to specific wavelengths of light. This enables spatiotemporal control over drug release, allowing for targeted therapy with reduced off-target effects.

  • Intrinsic Therapeutic Activity: this compound and its derivatives have demonstrated notable anticancer activity against various cancer cell lines. Incorporating this molecule into a drug delivery system can provide a synergistic therapeutic effect alongside the primary drug.

Data Presentation

The following tables summarize key quantitative data related to the application of this compound and its derivatives in drug delivery and as therapeutic agents.

Table 1: Anticancer Activity of 4-Methylcoumarin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7,8-dihydroxy-3-ethyl-4-methylcoumarinK562 (Chronic Myelogenous Leukemia)81.3 ± 13.9[1]
7,8-dihydroxy-3-ethyl-4-methylcoumarinLS180 (Colon Adenocarcinoma)67.8 ± 2.4[1]
7,8-dihydroxy-3-ethyl-4-methylcoumarinMCF-7 (Breast Adenocarcinoma)82.3 ± 4.5[1]
7,8-dihydroxy-4-methyl-3-n-decylcoumarinK562 (Chronic Myelogenous Leukemia)42.4[2]
7,8-dihydroxy-4-methyl-3-n-decylcoumarinLS180 (Colon Adenocarcinoma)25.2[2]
7,8-dihydroxy-4-methyl-3-n-decylcoumarinMCF-7 (Breast Adenocarcinoma)25.1[2]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562 (Chronic Myelogenous Leukemia)45.8[2]
6-bromo-4-bromomethyl-7-hydroxycoumarinLS180 (Colon Adenocarcinoma)32.7[2]
6-bromo-4-bromomethyl-7-hydroxycoumarinMCF-7 (Breast Adenocarcinoma)38.1[2]
7-hydroxy-4-methylcoumarin hydrazide-hydrazone derivative (III)HepG2 (Hepatocellular Carcinoma)2.84 ± 0.48 µg/mL[3]
7-hydroxy-4-methylcoumarin hydrazide-hydrazone derivative (IV)HepG2 (Hepatocellular Carcinoma)4.67 ± 0.78 µg/mL[3]

Table 2: Drug Loading and Release from Coumarin-Based Nanoparticles

Nanoparticle FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)Release ConditionsCumulative Release (%)Reference
Coumarin-6 loaded Pluronic F127/Vitamin E-TPGS NanoparticlesCoumarin-6~75-80Not SpecifiedNot SpecifiedNot Specified[4]
Coumarin-loaded Solid Lipid Nanoparticles (SLNs)Coumarin63.09 ± 3.46Not SpecifiedPBS, pH 7.4, 12h92.02 ± 4.60[5]
Coumarin 102 loaded UCNPs@Polymer nanocompositesCoumarin 102Not SpecifiedNot SpecifiedpH 7, 24h10[6]
Coumarin 102 loaded UCNPs@Polymer nanocompositesCoumarin 102Not SpecifiedNot SpecifiedpH 5, 24h69[6]
Curcumin-loaded cockle shell-derived calcium carbonate nanoparticlesCurcuminHigh (exact % dependent on ratio)High (exact % dependent on ratio)pH 7.4, 168h78[7]
Curcumin-loaded cockle shell-derived calcium carbonate nanoparticlesCurcuminHigh (exact % dependent on ratio)High (exact % dependent on ratio)pH 4.8, 168h64[7]
Curcumin-loaded cockle shell-derived calcium carbonate nanoparticlesCurcuminHigh (exact % dependent on ratio)High (exact % dependent on ratio)pH 1.2, 168h56[7]

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a common and efficient method for the synthesis of 7-Hydroxy-4-methylcoumarin.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Ice bath

  • Crushed ice

  • Ethanol (for recrystallization)

  • Beakers, flasks, and stirring apparatus

Procedure:

  • In a flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid or PPA (as a catalyst and dehydrating agent) to the mixture with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 18-24 hours (for H₂SO₄) or heat at 75-80°C for 20-25 minutes (for PPA).[2]

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • A precipitate of crude 7-Hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 7-Hydroxy-4-methylcoumarin crystals.[8]

  • Dry the purified crystals and determine the yield.

Protocol 2: Preparation of Coumarin-Containing Chitosan Nanoparticles for pH- and Photo-Responsive Drug Release

This protocol outlines the fabrication of dual-responsive nanoparticles using a derivative of 7-Hydroxy-4-methylcoumarin.[4]

Materials:

  • 8-formyl-7-hydroxy-4-methylcoumarin (synthesized separately)

  • Chitosan

  • Anticancer drug (e.g., Doxorubicin)

  • Oil-in-water nanoemulsion system components (e.g., surfactant, oil phase)

  • Deionized water

  • UV light source (for photo-crosslinking)

  • Dialysis membrane for drug release studies

Procedure:

  • Synthesis of Coumarin-Chitosan Conjugate: React 8-formyl-7-hydroxy-4-methylcoumarin with the amine groups of chitosan to form a Schiff base linkage. This reaction is typically carried out in an acidic aqueous solution.

  • Nanoparticle Formulation:

    • Dissolve the coumarin-chitosan conjugate and the anticancer drug in the aqueous phase.

    • Prepare an oil-in-water nanoemulsion by homogenizing the aqueous phase with an oil phase containing a suitable surfactant.

    • The nanoparticles will form spontaneously through self-assembly.

  • Photo-crosslinking: Expose the nanoparticle suspension to UV light to induce dimerization of the coumarin moieties, leading to crosslinking of the nanoparticle structure.

  • Purification: Purify the nanoparticles by dialysis or centrifugation to remove unreacted reagents and free drug.

  • Characterization: Characterize the size, morphology, and surface charge of the nanoparticles using techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), and Zeta Potential analysis.

  • Drug Loading and Encapsulation Efficiency Determination:

    • To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.

    • Quantify the drug concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

  • In Vitro Drug Release Study:

    • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.

    • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5).

    • For photo-responsive release, expose the setup to a specific wavelength of light.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).

    • Plot the cumulative drug release as a function of time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the anticancer activity of this compound derivatives or drug-loaded nanoparticles.[2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivative or nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test compound or nanoparticle formulation. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a general experimental workflow for their evaluation in drug delivery.

G cluster_synthesis Synthesis & Characterization cluster_dds Drug Delivery System Formulation cluster_evaluation In Vitro Evaluation start Starting Materials (Resorcinol, Ethyl Acetoacetate) synthesis Pechmann Condensation start->synthesis purification Purification (Recrystallization) synthesis->purification characterization1 Characterization (NMR, IR, Mass Spec) purification->characterization1 coumarin This compound characterization1->coumarin formulation Nanoparticle Formulation (e.g., Nanoemulsion) coumarin->formulation drug Therapeutic Drug drug->formulation characterization2 Characterization (DLS, SEM, Zeta Potential) formulation->characterization2 dds Drug-Loaded Nanoparticles characterization2->dds release Drug Release Study (pH, Light) dds->release cytotoxicity Cytotoxicity Assay (MTT Assay) dds->cytotoxicity imaging Cellular Uptake & Imaging dds->imaging results Data Analysis (IC50, Release Profile) release->results cytotoxicity->results

Caption: Experimental workflow for the synthesis and evaluation of this compound-based drug delivery systems.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Coumarin 4-Methylcoumarin Derivative Coumarin->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 4-methylcoumarin derivatives, leading to reduced cell proliferation and survival.

ERK_MAPK_Pathway GrowthFactor Growth Factor Receptor Growth Factor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Coumarin 7,8-dihydroxy-4- methylcoumarin Coumarin->ERK partially inhibits Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Partial inhibition of the ERK/MAPK signaling pathway by a 7,8-dihydroxy-4-methylcoumarin derivative, contributing to the induction of apoptosis.

Apoptosis_Pathway Coumarin 4-Methyl-7-hydroxy coumarin Ahr Aryl Hydrocarbon Receptor (AhR) Coumarin->Ahr down-regulates PCNA PCNA Coumarin->PCNA down-regulates Bax Bax Coumarin->Bax up-regulates Bad Bad Coumarin->Bad up-regulates Bcl2 Bcl-2 Coumarin->Bcl2 down-regulates BclxL Bcl-xL Coumarin->BclxL down-regulates Mitochondrion Mitochondrion Bax->Mitochondrion Bad->Mitochondrion Bcl2->Mitochondrion BclxL->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 4-methyl-7-hydroxycoumarin through the modulation of key regulatory proteins.[9]

References

Application Notes and Protocols: 4-Hydroxy-7-methylcoumarin as a pH Sensor in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methylcoumarin, also known as 4-methylumbelliferone (4-MU) or hymecromone, is a versatile fluorescent probe widely employed for the determination of pH in various biological systems. As a member of the coumarin family, its fluorescence is highly sensitive to the surrounding microenvironment, particularly pH. This property makes it an invaluable tool for real-time, non-invasive monitoring of intracellular and extracellular pH, which is crucial for understanding cellular physiology, enzyme activity, and drug efficacy.

The fluorescence of this compound is governed by the protonation state of its 7-hydroxyl group. In acidic to neutral environments, the protonated form of the molecule is predominant, exhibiting fluorescence at shorter wavelengths. As the pH increases, the hydroxyl group deprotonates to form the anionic phenolate species, resulting in a significant increase in fluorescence intensity and a shift to longer wavelengths. This distinct pH-dependent spectral shift allows for ratiometric or intensiometric pH measurements.

Photophysical and Chemical Properties

The utility of this compound as a pH sensor is underpinned by its key photophysical and chemical characteristics. These properties, including its acid dissociation constant (pKa), absorption and emission spectra at various pH levels, quantum yield, and fluorescence lifetime, are critical for designing and interpreting experiments.

PropertyValueConditionsReference
Molecular Formula C₁₀H₈O₃-[1]
Molecular Weight 176.17 g/mol -[1]
pKa (7-hydroxyl group) 7.7925°C[1][2]
Excitation Wavelength (Acidic/Neutral) ~320 nmpH 5.98[3][4]
Excitation Wavelength (Basic) ~360-365 nmpH > 10[1][3]
Emission Wavelength (Acidic/Neutral) ~385-450 nmpH 7.0[3][4]
Emission Wavelength (Basic) ~445-454 nmpH > 10[1][3]
Quantum Yield (Φ) 0.74pH 5.98[3]
Quantum Yield (Φ) 0.95pH 9.75[3]
Fluorescence Lifetime (τ) 4.2 nspH 7.4 in PBS[5]

Signaling Pathway and Mechanism of Action

The pH-sensing mechanism of this compound is based on a reversible protonation-deprotonation equilibrium of the 7-hydroxyl group. This equilibrium dictates the dominant species of the fluorophore and, consequently, its fluorescence properties.

pH_Sensing_Mechanism Protonated Protonated Form (Acidic/Neutral pH) Deprotonated Anionic Form (Basic pH) Protonated->Deprotonated -H+ (Increasing pH) Light_Excitation1 Excitation (~320 nm) Protonated->Light_Excitation1 Deprotonated->Protonated +H+ (Decreasing pH) Light_Excitation2 Excitation (~360 nm) Deprotonated->Light_Excitation2 H_ion H+ Fluorescence1 Fluorescence (~385-450 nm) Light_Excitation1->Fluorescence1 Emission Fluorescence2 Strong Fluorescence (~445-454 nm) Light_Excitation2->Fluorescence2 Emission

Caption: pH-dependent equilibrium and fluorescence of this compound.

Experimental Protocols

Protocol 1: In Vitro pH Titration and Calibration Curve Generation

This protocol describes the procedure for determining the fluorescence response of this compound to a range of pH values to generate a standard calibration curve.

Materials:

  • This compound (4-MU)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other biologically relevant buffers

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Fluorometer or microplate reader with fluorescence capabilities

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-MU in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a series of buffers with known pH values (e.g., ranging from pH 4 to pH 10) to a final concentration of 1-10 µM.

  • Fluorescence Measurement:

    • Transfer the working solutions to a quartz cuvette or a 96-well microplate.

    • Measure the fluorescence intensity at the excitation and emission wavelengths corresponding to the acidic and basic forms of the probe. A common setting is excitation at 360 nm and emission at 448 nm.[6]

    • For ratiometric measurements, acquire fluorescence intensity at two different excitation wavelengths (e.g., 320 nm and 360 nm) while monitoring emission at a single wavelength (e.g., 450 nm).

  • Data Analysis:

    • Plot the fluorescence intensity or the ratio of intensities as a function of pH.

    • Fit the data to a sigmoidal curve to determine the pKa of the probe under the experimental conditions. This calibration curve can then be used to determine unknown pH values from fluorescence measurements.

Protocol 2: Intracellular pH Measurement in Live Cells

This protocol outlines the steps for loading this compound into live cells and measuring intracellular pH using fluorescence microscopy.

Materials:

  • This compound (4-MU)

  • Pluronic F-127 (optional, for aiding in dye loading)

  • Live-cell imaging medium or appropriate cell culture medium

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

  • Calibration buffers (containing nigericin and valinomycin to equilibrate intracellular and extracellular pH)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Loading Solution Preparation: Prepare a loading solution by diluting the 4-MU stock solution into pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye solubilization and cell loading.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove any extracellular dye.

  • Fluorescence Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the stained cells using a fluorescence microscope equipped with filter sets appropriate for the acidic and basic forms of 4-MU.

  • In Situ Calibration (Optional but Recommended):

    • To obtain quantitative intracellular pH measurements, an in situ calibration is necessary.

    • Prepare a series of high-K⁺ calibration buffers of known pH (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing ionophores such as nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores will equilibrate the intracellular pH with the extracellular buffer pH.

    • Incubate the loaded cells with each calibration buffer for a few minutes and record the fluorescence intensity or ratio at each pH.

    • Plot the fluorescence data against the buffer pH to generate an in situ calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging and Analysis Cell_Culture Culture Cells on Imaging Dish Wash_Cells_1 Wash Cells with PBS Cell_Culture->Wash_Cells_1 Prepare_Loading_Solution Prepare 4-MU Loading Solution Incubate Incubate with 4-MU Solution (15-30 min) Prepare_Loading_Solution->Incubate Wash_Cells_1->Incubate Wash_Cells_2 Wash to Remove Excess Dye Incubate->Wash_Cells_2 Add_Imaging_Medium Add Fresh Imaging Medium Wash_Cells_2->Add_Imaging_Medium Acquire_Images Acquire Fluorescence Images Add_Imaging_Medium->Acquire_Images In_Situ_Calibration In Situ Calibration (Optional) Acquire_Images->In_Situ_Calibration Data_Analysis Data Analysis and pH Calculation In_Situ_Calibration->Data_Analysis

Caption: Workflow for intracellular pH measurement using this compound.

Applications in Research and Drug Development

  • Monitoring Cellular Metabolism: Intracellular pH is a key indicator of metabolic activity. This compound can be used to study pH changes associated with processes like glycolysis and cellular respiration.

  • Enzyme Activity Assays: Many enzymes have optimal activity within a narrow pH range. This probe can be used to monitor pH changes in real-time during enzymatic reactions.

  • Drug Screening: The efficacy of certain drugs can be influenced by or can alter intracellular pH. This compound can be employed in high-throughput screening assays to assess the effects of drug candidates on cellular pH homeostasis.

  • Studying Ion Transport: The probe can be used to investigate the activity of ion channels and transporters that are involved in regulating intracellular pH.

  • Apoptosis and Cell Viability Assays: Changes in intracellular pH are often associated with the onset of apoptosis. This fluorophore can be used to monitor these changes as an indicator of cell health.

Conclusion

This compound is a robust and reliable fluorescent probe for the measurement of pH in biological systems. Its well-characterized pH-dependent fluorescence, coupled with its relatively low toxicity, makes it a valuable tool for a wide range of applications in basic research and drug development. By following the detailed protocols provided in these application notes, researchers can effectively utilize this probe to gain critical insights into the role of pH in cellular function and disease.

References

Application Notes and Protocols for High-Throughput Screening Employing 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a fundamental methodology in modern drug discovery, facilitating the rapid evaluation of extensive compound libraries to identify potential therapeutic agents.[1][2] Among the various assay formats, fluorogenic assays are exceptionally suited for HTS due to their high sensitivity, broad dynamic range, and adaptability to automation.[1] 4-Hydroxy-7-methylcoumarin, also known as 4-methylumbelliferone (4-MU) or Hymecromone, is a versatile fluorescent compound that serves as a cornerstone for numerous HTS assays.[3][4] While 4-MU itself is highly fluorescent, its non-fluorescent derivatives are widely used as substrates for a variety of enzymes.[3][5] Enzymatic cleavage of these substrates liberates 4-MU, resulting in a quantifiable fluorescent signal that is directly proportional to enzyme activity.[6]

These application notes provide a comprehensive overview of the principles and methodologies for utilizing 4-MU-based substrates in HTS campaigns, with a focus on enzyme inhibition screening.

Principle of 4-MU-Based Fluorogenic Assays

The core principle of these assays is the enzymatic hydrolysis of a non-fluorescent substrate derived from 4-MU. This reaction cleaves an ester, glycosidic, or other covalent bond, releasing the highly fluorescent 4-MU molecule.[1][3] The fluorescence intensity, typically measured at excitation and emission wavelengths of approximately 360 nm and 450 nm respectively, can be monitored over time to determine the reaction rate.[6][7] This "turn-on" fluorescence mechanism provides a robust and sensitive method for quantifying enzyme activity and screening for potential inhibitors.[8]

G sub Non-Fluorescent Substrate (e.g., 4-MU Heptanoate) prod Highly Fluorescent Product (this compound) sub->prod Hydrolysis light Fluorescence Measurement (Ex/Em) prod->light enzyme Enzyme (e.g., Lipase, Glycosidase) enzyme->sub inhibitor Inhibitor Compound inhibitor->enzyme Blocks Activity

Caption: General principle of a 4-MU-based fluorogenic enzyme assay.

Applications in High-Throughput Screening

The versatility of 4-MU-based assays allows for their application across various research areas:

  • Enzyme Inhibition Screening: This is the most common application, used to identify inhibitors for enzymes like lipases, esterases, phosphatases, glycosidases, and hyaluronidases.[1][3][9]

  • Drug Metabolism Studies: Derivatives of 4-MU are used to study the activity of drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which are crucial for xenobiotic clearance.[10][11]

  • Cell-Based Assays: 4-MU has been used to assess cellular processes, including its known role as an inhibitor of hyaluronic acid synthesis, which has implications for cancer research.[12][13]

Data Presentation: Properties and Assay Parameters

Quantitative data relevant to the use of this compound and its derivatives in HTS are summarized below.

ParameterValueReference
Compound Name This compound (4-MU), 4-Methylumbelliferone, Hymecromone[3][12]
Molecular Formula C₁₀H₈O₃[7]
Molecular Weight ~176.17 g/mol [7]
Fluorescence (4-MU) pH-dependent[7]
Typical Excitation λ 330 - 365 nm[5][6][10]
Typical Emission λ 450 - 460 nm[6][10]
Example Substrate 4-Methylumbelliferyl Heptanoate (for Lipase)[1]
Substrate Stock Sol. Typically 10 mM in DMSO[1]
Assay Buffer Example 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100[1]
HTS Quality Control MetricRecommended ValueDescriptionReference
Z'-factor > 0.5Indicates a robust and reliable assay suitable for HTS.[1][14]
Hit Threshold >50% inhibition or >3σ from negative control meanDefines a primary "hit" compound warranting further investigation.[1]

Experimental Protocols

Protocol 1: HTS for Lipase Inhibitors

This protocol outlines a method for screening compound libraries to identify inhibitors of lipase activity using the fluorogenic substrate 4-Methylumbelliferyl heptanoate (4-MUH).

1. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100.[1]

  • Enzyme: Porcine pancreatic lipase.

  • Substrate: 4-Methylumbelliferyl heptanoate (4-MUH).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Compound Library: Test compounds dissolved in DMSO.

  • Controls: Known lipase inhibitor (positive control), DMSO (negative control).

  • Microplates: 384-well, black, flat-bottom assay plates.

  • Instrumentation: Fluorescence microplate reader.

2. Reagent Preparation

  • Lipase Stock Solution (1 mg/mL): Dissolve lipase in assay buffer. Store at -20°C.

  • Lipase Working Solution: Dilute the stock solution in assay buffer. The optimal concentration should be determined empirically via enzyme titration to ensure the reaction rate is linear for at least 30 minutes.[1]

  • 4-MUH Stock Solution (10 mM): Dissolve 2.88 mg of 4-MUH in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.[1]

  • 4-MUH Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).[1]

3. HTS Workflow for Lipase Inhibitor Screening

G start Start: Prepare Reagents dispense_cpd 1. Dispense Compounds & Controls (e.g., 50 nL) into 384-well plate start->dispense_cpd add_enzyme 2. Add Lipase Working Solution (10 µL) dispense_cpd->add_enzyme pre_incubate 3. Pre-incubate at RT (15 minutes) add_enzyme->pre_incubate add_sub 4. Initiate Reaction: Add 4-MUH Working Solution (10 µL) pre_incubate->add_sub read_plate 5. Measure Fluorescence (Kinetic or Endpoint Reading) add_sub->read_plate analyze 6. Analyze Data: Calculate % Inhibition, Z'-factor read_plate->analyze end End: Identify Hits analyze->end

Caption: High-throughput screening workflow for identifying lipase inhibitors.

4. Assay Procedure (384-well format)

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound, positive control, and negative control (DMSO) to the appropriate wells of the assay plate.

  • Enzyme Addition: Add 10 µL of the lipase working solution to all wells.[1]

  • Pre-incubation: Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to mix. Incubate for 15 minutes at room temperature to allow test compounds to interact with the enzyme.[1]

  • Reaction Initiation: Add 10 µL of the 4-MUH working solution to all wells to start the enzymatic reaction.[1]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation (~360 nm) and emission (~450 nm) wavelengths. Measure the fluorescence kinetically over 15-30 minutes or as a single endpoint reading.[1][6]

5. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background)) * 100

  • Determine Z'-Factor:

    • Calculate the Z'-factor using the signals from the positive and negative controls to validate the assay's quality. A Z'-factor > 0.5 is considered excellent for HTS.[1]

  • Hit Identification:

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or greater than 3 standard deviations from the negative control mean).[1]

Protocol 2: HTS for Hyaluronidase Activity

This protocol provides a method for measuring hyaluronidase activity, which can be adapted for HTS to screen for inhibitors. It utilizes a 4-methylumbelliferyl-based substrate.[15]

1. Materials and Reagents

  • Assay Buffer: e.g., Acetate buffer, pH optimized for the specific hyaluronidase.

  • Enzyme: Hyaluronidase.

  • Substrate: 4-methylumbelliferyl-saccharide (e.g., 4-MU-hyaluronan).

  • Stop Solution: High pH buffer (e.g., glycine-NaOH, pH 10.7) to stop the reaction and maximize 4-MU fluorescence.

  • Standard: this compound (4-MU) for generating a standard curve.

2. Assay Procedure

  • Reaction Setup: In a microplate, add test compounds and controls.

  • Substrate Addition: Add 25 µL of the substrate solution to each well and pre-incubate at 37°C for 5 minutes.[15]

  • Enzyme Reaction: Initiate the reaction by adding 25 µL of the hyaluronidase working solution. For negative controls, add assay buffer instead.[15]

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.[15]

  • Reaction Quenching: Stop the reaction by adding a sufficient volume of the stop solution.

  • Fluorescence Measurement: Read the fluorescence at the optimal wavelengths for 4-MU.

  • Data Analysis: Quantify enzyme activity by comparing the fluorescence of test wells to a 4-MU standard curve. Calculate percent inhibition for screening campaigns as described in Protocol 1.

Hit Confirmation and Follow-Up

Primary hits identified during the HTS campaign require confirmation and further characterization to eliminate false positives and prioritize promising candidates.

G hts Primary HTS Screen (Single Concentration) retest Hit Confirmation (Re-test primary hits) hts->retest Identify 'Primary Hits' dose Dose-Response Curve (Test hits at multiple concentrations) retest->dose Confirmed Hits ic50 Calculate IC50 Value dose->ic50 sar SAR & Lead Optimization ic50->sar

Caption: Workflow for hit confirmation and characterization post-HTS.

  • Hit Confirmation: Primary hits should be re-tested under the same assay conditions to confirm their activity.[1]

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to generate a dose-response curve.

  • IC50 Determination: The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable model, such as a four-parameter logistic equation.[1] This value is a key metric for ranking the potency of hit compounds.

References

The Versatility of 4-Hydroxy-7-methylcoumarin in Materials Science and Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-7-methylcoumarin, more commonly known as 7-Hydroxy-4-methylcoumarin (7H4MC) or 4-methylumbelliferone, is a versatile fluorescent compound with significant applications in materials science, polymer chemistry, and biomedical research. Its inherent photophysical properties, including strong fluorescence and sensitivity to the local environment, make it a valuable building block for the creation of functional materials. This document provides detailed application notes and experimental protocols for the synthesis and utilization of 7H4MC in these fields.

Application Notes

Fluorescent Polymeric Materials

7H4MC can be incorporated into polymer matrices to impart fluorescence. These materials find use in a variety of applications, including optical brightening agents, solid-state dye lasers, and fluorescent coatings. The coumarin moiety can be introduced either by physically doping it into a polymer matrix or by covalently bonding it to the polymer backbone.

One notable application is the preparation of fluorescent chitosan films. Chitosan, a biocompatible and biodegradable polysaccharide, can be blended with 7H4MC to create films that exhibit a cyan fluorescence.[1][2] The intensity of the fluorescence can be tuned by varying the concentration of 7H4MC.[1][2]

Furthermore, 7H4MC can be chemically modified to introduce polymerizable groups, allowing it to act as a monomer in polymerization reactions. For instance, it can be reacted with acryloyl chloride to form a monomer that can be used in the synthesis of fluorescent molecularly imprinted polymers.[3] Copolymers can also be synthesized by linking 7H4MC to other polymer segments, such as polyethylene glycol, to create multifunctional fluorescent polymers.[4]

Fluorescent Chemosensors

The fluorescence of 7H4MC and its derivatives is often sensitive to the presence of specific analytes, such as metal ions. This property is exploited in the design of fluorescent chemosensors. The coumarin scaffold can be functionalized with specific recognition moieties that bind to the target analyte. This binding event alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.

For example, derivatives of 7-hydroxycoumarin have been synthesized to act as selective fluorescent sensors for metal ions like Zn(II) and Cd(II).[5] These sensors exhibit a "turn-on" fluorescence response upon binding to the target ions. The design of these sensors often involves attaching a ligand that can chelate with the metal ion to the coumarin core.

Molecularly Imprinted Polymers (MIPs)

Molecular imprinting is a technique used to create polymers with specific recognition sites for a target molecule. 7H4MC can be used as a template molecule in the synthesis of MIPs.[6][7] In this process, functional monomers are polymerized in the presence of 7H4MC. The monomers arrange themselves around the template molecule through non-covalent interactions. After polymerization, the template is removed, leaving behind cavities that are complementary in size and shape to the template.

These MIPs can then be used for the selective extraction and analysis of 7H4MC from complex samples.[6] Magnetic surface molecularly imprinted polymers have also been developed for the efficient adsorption and recycling of 4-hydroxycoumarin.[7]

Probes in Drug Development and Biological Research

The fluorescent properties of 7-hydroxycoumarin derivatives make them valuable tools in drug development and biological research. They can be used as fluorescent probes to study protein-ligand interactions and enzyme activity.[8] For instance, a derivative of 7-hydroxycoumarin has been identified as a high-affinity binder to the macrophage migration inhibitory factor (MIF), a potential drug target.[9] The binding of this probe to MIF results in fluorescence quenching, enabling the development of a competition-based assay to screen for other MIF inhibitors.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Amberlyst-15Solvent-free1101.67High[3]
Oxalic AcidEthanolReflux--[10]
p-Toluene sulfonic acid-75--[4]
Dowex 50WX4Solvent-free800.33-0.5-[1]

Table 2: Fluorescence Properties of 7-Hydroxy-4-methylcoumarin and its Derivatives

Compound/SystemExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
7-Hydroxy-4-methylcoumarin360448-88[11]
7-Hydroxycoumarin derivative (MIF inhibitor 6d)--0.25>100[9]
7-Hydroxycoumarin derivative (MIF inhibitor 7)--0.32100[9]
7H4MC in Methanol235, 337---[2]
7H4MC-Chitosan Films (0.2% 7H4MC)275CyanHighest Intensity-[1][2]

Table 3: Performance of 7-Hydroxycoumarin-Based Materials

MaterialApplicationKey Performance MetricValueReference
Magnetic Surface MIPSelective Adsorption of 4-HydroxycoumarinMaximum Adsorption Capacity22.78 mg g⁻¹[7]
7-Hydroxycoumarin DerivativeFluorescent Probe for MIFBinding Affinity (Ki)18 ± 1 nM[9]

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes a general method for the synthesis of 7H4MC.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., Amberlyst-15, p-toluene sulfonic acid, or Dowex 50WX4 resin)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 to 1.1 equivalents).[3]

  • Add the acid catalyst. The amount will vary depending on the chosen catalyst. For example, 0.2 g of Amberlyst-15 for a 1 mmol scale reaction.[3]

  • Heat the reaction mixture with stirring. The temperature and time will depend on the catalyst used (e.g., 110°C for Amberlyst-15 or 75°C for p-toluene sulfonic acid).[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.[4]

Protocol 2: Preparation of Fluorescent 7H4MC-Chitosan Films

This protocol is adapted from the solvent evaporation method.[2]

Materials:

  • Chitosan

  • 2% (v/v) Acetic acid solution

  • 7-Hydroxy-4-methylcoumarin (7H4MC)

  • Methanol

Procedure:

  • Prepare a chitosan solution by dissolving a known amount of chitosan in 2% (v/v) acetic acid.

  • Prepare a stock solution of 7H4MC in methanol.

  • Add the desired amount of the 7H4MC stock solution to the chitosan solution to achieve the target concentration (e.g., 0.2%, 0.4%, 0.6%, or 0.8% w/w of 7H4MC relative to chitosan).[2]

  • Stir the mixture thoroughly to ensure homogeneity.

  • Pour the solution into a petri dish or onto a suitable casting surface.

  • Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

  • Once the film is completely dry, carefully peel it from the casting surface.

Protocol 3: Synthesis of a Polymeric Fluorescent Compound

This protocol describes the synthesis of a fluorescent polymer by linking 7H4MC to polyethylene glycol (PEG) using cyanuric chloride as a bridge.[4]

Materials:

  • Cyanuric chloride

  • Acetone

  • 7-Hydroxy-4-methylcoumarin (7H4MC)

  • 10% Sodium hydroxide (NaOH) solution

  • 4-Amino-2,2,6,6-tetramethylpiperidine (a hindered amine light stabilizer, HALS)

  • Polyethylene glycol (PEG)

Procedure:

  • Step 1: Reaction of Cyanuric Chloride with 7H4MC

    • Dissolve cyanuric chloride (1 equivalent) in acetone in a three-necked flask equipped with a stirrer and cooled in an ice bath (0-5°C).[4]

    • Add 7H4MC (1 equivalent) to the solution.[4]

    • Adjust the pH to 5.5 by the dropwise addition of 10% NaOH solution while maintaining the temperature at 0-5°C.[4]

    • Continue the reaction until the pH remains constant.

  • Step 2: Addition of HALS

    • To the reaction mixture from Step 1, add 4-amino-2,2,6,6-tetramethylpiperidine (1 equivalent).[4]

    • Heat the mixture to 40-45°C.[4]

    • Adjust the pH to 6.5 with 10% NaOH solution.[4]

    • Continue the reaction until the pH remains constant.

  • Step 3: Addition of PEG

    • Add polyethylene glycol (with terminal hydroxyl groups) to the reaction mixture. The molar ratio will depend on the desired polymer structure.

    • Continue the reaction under appropriate conditions (e.g., elevated temperature) to allow the remaining chlorine on the triazine ring to react with the hydroxyl groups of PEG.

  • Step 4: Isolation and Purification

    • Cool the reaction mixture to room temperature and filter to remove any solid byproducts.[4]

    • The polymeric product can be isolated by precipitation in a non-solvent and further purified by appropriate methods.

Visualizations

Pechmann_Condensation Resorcinol Resorcinol AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Resorcinol->AcidCatalyst EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->AcidCatalyst Intermediate β-Hydroxy Ester Intermediate AcidCatalyst->Intermediate Transesterification Coumarin 7-Hydroxy-4-methylcoumarin Intermediate->Coumarin Intramolecular Cyclization & Dehydration

Caption: Pechmann condensation for 7H4MC synthesis.

Fluorescent_Polymer_Synthesis cluster_reactants Reactants CyanuricChloride Cyanuric Chloride ReactionStep1 Step 1: React with Coumarin (0-5°C, pH 5.5) CyanuricChloride->ReactionStep1 Coumarin 7-Hydroxy-4- methylcoumarin Coumarin->ReactionStep1 HALS Hindered Amine Light Stabilizer ReactionStep2 Step 2: React with HALS (40-45°C, pH 6.5) HALS->ReactionStep2 PEG Polyethylene Glycol ReactionStep3 Step 3: Polymerization with PEG PEG->ReactionStep3 ReactionStep1->ReactionStep2 ReactionStep2->ReactionStep3 FinalPolymer Multifunctional Fluorescent Polymer ReactionStep3->FinalPolymer Fluorescent_Sensing_Workflow Sensor 7-Hydroxycoumarin-based Chemosensor Complex Sensor-Analyte Complex Sensor->Complex Binding Fluorescence_Off Initial Fluorescence Sensor->Fluorescence_Off Excite Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Fluorescence_On Altered Fluorescence (e.g., 'Turn-On' Signal) Complex->Fluorescence_On Excite Detection Detection & Quantification Fluorescence_On->Detection

References

Application Note: High-Precision Measurement of Fluorescence Lifetime of 4-Hydroxy-7-methylcoumarin using Time-Correlated Single Photon Counting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methylcoumarin, also known as 4-methylumbelliferone, is a widely utilized fluorescent probe in various biological and drug discovery applications. Its fluorescence properties are sensitive to the local microenvironment, making it a valuable tool for studying molecular interactions and enzymatic assays. The fluorescence lifetime, an intrinsic property of a fluorophore, provides crucial information about its excited-state dynamics and interactions with its surroundings. This application note provides a detailed protocol for measuring the fluorescence lifetime of this compound using the Time-Correlated Single Photon Counting (TCSPC) technique, a highly sensitive and accurate method for determining fluorescence decay kinetics.

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a statistical method for measuring fluorescence lifetimes with picosecond resolution.[1] The technique involves repetitively exciting a sample with a high-repetition-rate pulsed light source and detecting the emitted single photons.[2] The time difference between the excitation pulse and the arrival of the first emitted photon is measured for a large number of events.[3] A histogram of these time differences is then constructed, which represents the fluorescence decay profile of the sample. By fitting this decay profile to an exponential function, the fluorescence lifetime(s) can be accurately determined.[3]

Experimental Setup

A typical TCSPC system for measuring the fluorescence lifetime of this compound comprises the following components:

  • Pulsed Light Source: A picosecond laser diode or a Ti:Sapphire laser is used to excite the sample. For this compound, an excitation wavelength around 360 nm is suitable.[4][5]

  • Sample Chamber: A light-tight sample holder containing a quartz cuvette with the sample solution.

  • Optics: Lenses and filters to focus the excitation light onto the sample and collect the emitted fluorescence. A monochromator may be used to select the emission wavelength.

  • Photodetector: A fast and sensitive single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is used to detect the emitted photons.[3][6]

  • TCSPC Electronics: This includes a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multi-channel analyzer (MCA) to process the signals from the light source and the photodetector and build the decay histogram.[7]

Experimental Workflow

The following diagram illustrates the typical workflow for measuring the fluorescence lifetime of this compound using TCSPC.

experimental_workflow cluster_prep Sample Preparation cluster_setup Instrument Setup & Calibration cluster_measurement Fluorescence Lifetime Measurement cluster_analysis Data Analysis prep_solution Prepare this compound Solution (e.g., 1-10 µM in desired solvent) setup_instrument Configure TCSPC System: - Set Excitation Wavelength (~360 nm) - Set Emission Wavelength (~450 nm) prep_solution->setup_instrument Place sample in cuvette measure_irf Measure Instrument Response Function (IRF) using a scattering solution (e.g., Ludox) setup_instrument->measure_irf measure_sample Acquire Fluorescence Decay of This compound Solution measure_irf->measure_sample Replace scattering solution with sample deconvolution Deconvolve IRF from Sample Decay measure_sample->deconvolution fitting Fit Decay Data to Exponential Model (e.g., mono- or multi-exponential) deconvolution->fitting get_lifetime Determine Fluorescence Lifetime (τ) fitting->get_lifetime

Experimental workflow for fluorescence lifetime measurement.

Detailed Experimental Protocol

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water, PBS). The choice of solvent can influence the fluorescence lifetime.[8]

  • Dilute the stock solution to a working concentration, typically in the range of 1-10 µM. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

2. Instrument Setup and Calibration

  • Turn on the TCSPC system and allow the light source and detectors to warm up and stabilize.

  • Set the excitation wavelength to the absorption maximum of this compound (approximately 360 nm).[5]

  • Set the emission monochromator to the fluorescence emission maximum (approximately 450 nm).[5][9]

  • Instrument Response Function (IRF) Measurement:

    • Fill a quartz cuvette with a scattering solution (e.g., a dilute suspension of Ludox or non-dairy creamer in the solvent).[1]

    • Place the cuvette in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF by collecting data until a sufficient number of counts (e.g., 10,000 in the peak channel) are accumulated. The IRF represents the temporal profile of the excitation pulse as measured by the detection system.[1]

3. Fluorescence Decay Measurement

  • Replace the scattering solution with the this compound sample solution.

  • Set the emission monochromator to the fluorescence emission maximum of the sample.

  • Acquire the fluorescence decay data until a sufficient number of counts are collected in the peak channel for good statistical accuracy (e.g., 10,000 counts).[1]

  • Ensure that the photon counting rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.[1]

4. Data Analysis

  • Use appropriate software to perform a deconvolution of the measured fluorescence decay with the previously acquired IRF.

  • Fit the deconvolved decay data to a suitable exponential decay model (e.g., mono-exponential or multi-exponential) to determine the fluorescence lifetime(s) (τ). For a pure compound in a homogeneous environment, a single exponential decay is often sufficient.[1]

Quantitative Data

The fluorescence lifetime of this compound can vary depending on the solvent environment. The following table summarizes reported fluorescence lifetime values in different solvents.

SolventFluorescence Lifetime (τ) in nsReference
Phosphate Buffered Saline (pH 7.4)4.2[10]
WaterNot specified, but noted to have strong fluorescence[8]
EthanolNot specified, but used as a solvent for measurements[11]
MethanolNot specified, but used as a solvent for measurements[12]
n-HexaneNot specified, but used as a solvent for measurements[8]
Ethyl AcetateNot specified, but used as a solvent for measurements[8]

Note: The fluorescence lifetime is sensitive to factors such as pH, temperature, and the presence of quenchers. It is recommended to measure the lifetime under the specific experimental conditions of interest.

Applications in Drug Development

The measurement of the fluorescence lifetime of probes like this compound is a powerful tool in drug development for:

  • Studying Drug-Target Interactions: Changes in the fluorescence lifetime can indicate binding events and provide insights into the binding affinity and mechanism.[10]

  • High-Throughput Screening (HTS): Fluorescence Lifetime Imaging Microscopy (FLIM) can be used in HTS assays to identify compounds that modulate the activity of a target protein.

  • Monitoring Enzyme Kinetics: The environmentally sensitive fluorescence of coumarin derivatives allows for the development of probes to monitor enzymatic reactions in real-time.[3]

  • Assessing Drug Delivery: FLIM can be used to visualize the uptake and distribution of fluorescently labeled drugs or drug carriers within cells and tissues.

Conclusion

This application note provides a comprehensive guide for the accurate measurement of the fluorescence lifetime of this compound using the TCSPC technique. By following the detailed protocol and understanding the principles of the methodology, researchers can obtain high-quality data to advance their studies in various scientific and drug development fields. The sensitivity of the fluorescence lifetime to the molecular environment makes it an invaluable parameter for elucidating complex biological processes and characterizing molecular interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-Hydroxy-7-methylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The Pechmann condensation is the most widely employed and generally efficient method for the synthesis of this compound.[1][2][3][4][5][6] This reaction involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate.[1][6] Various acid catalysts can be used, each with its own advantages in terms of reaction time, temperature, and yield.

Q2: What are some alternative methods for the synthesis of this compound?

A2: Besides the Pechmann condensation, other methods for synthesizing the coumarin scaffold, which can be adapted for this compound, include the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Reformatsky reaction.[1][2] However, the Pechmann condensation remains the most direct and commonly optimized route for this specific compound.

Q3: How can I improve the yield of the Pechmann condensation for this compound?

A3: Optimizing the yield of the Pechmann condensation can be achieved by carefully selecting the catalyst and reaction conditions. Factors to consider include:

  • Catalyst Choice: Strong acids like sulfuric acid are effective, but solid acid catalysts such as Amberlyst-15 or nano-crystalline sulfated-zirconia can offer advantages like easier separation and milder reaction conditions, often leading to higher yields.[7]

  • Reaction Temperature: The optimal temperature varies with the catalyst. For instance, reactions with concentrated sulfuric acid are often started at low temperatures (below 10°C) and then allowed to proceed at room temperature, while catalysts like Amberlyst-15 may require heating to around 110°C.[7][8]

  • Reaction Time: Reaction times can range from minutes to several hours depending on the catalyst and temperature.[7][9] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[10]

  • Purity of Reactants: Using high-purity resorcinol and ethyl acetoacetate is crucial to minimize side reactions and improve the overall yield.

Q4: What are common side products in the Pechmann condensation, and how can they be minimized?

A4: A potential side product in the Pechmann condensation is a chromone, which can form through an alternative cyclization pathway.[8] The formation of such byproducts can often be minimized by carefully controlling the reaction temperature and choosing a suitable catalyst. Higher temperatures may increase the likelihood of side product formation.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective catalyst (e.g., hydrated Lewis acid).Use a fresh, anhydrous catalyst. For solid catalysts, ensure they are properly activated.
Low reaction temperature or insufficient reaction time.Optimize the reaction temperature and time based on the chosen catalyst (see Data Presentation section). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Impure reactants.Use purified resorcinol and ethyl acetoacetate.
Dark-colored or Tarry Product High reaction temperature causing decomposition or side reactions.Maintain the recommended reaction temperature. For exothermic reactions with strong acids, use an ice bath to control the initial temperature.
Presence of impurities.Purify the crude product by recrystallization from a suitable solvent like ethanol.[9]
Difficulty in Product Crystallization Presence of impurities inhibiting crystal formation.Purify the crude product by washing with a sodium bicarbonate solution to remove acidic impurities before recrystallization.
Incorrect solvent for recrystallization.Ethanol or an ethanol-water mixture is commonly used for the recrystallization of this compound.[9][11]

Data Presentation

Table 1: Comparison of Catalysts for the Pechmann Condensation Synthesis of this compound

CatalystStarting MaterialsReaction TimeTemperature (°C)Yield (%)Reference
Conc. H₂SO₄Resorcinol, Ethyl acetoacetate18-22 hours5 - Room Temp80-88%[7]
Polyphosphoric acid (PPA)Resorcinol, Ethyl acetoacetate20-25 minutes75-80Not specified[7]
Amberlyst-15Resorcinol, Ethyl acetoacetate100 minutes110~95%[7]
Diatomite-supported H₂SO₄/Tosic acidResorcinol, Methyl acetoacetate3 hours9092%[7]
Nano-crystalline sulfated-zirconia (Microwave)Resorcinol, Ethyl acetoacetate15 minutes15099%[7]

Experimental Protocols

Protocol 1: Pechmann Condensation using Concentrated Sulfuric Acid
  • In a 100ml conical flask, combine 5.5 g (0.05 M) of resorcinol and 6.4 ml of ethyl acetoacetate.

  • Cool the flask in an ice bath to maintain the temperature below 10°C.

  • Slowly and carefully add 50 ml of concentrated sulfuric acid to the mixture while stirring.

  • After the addition is complete, remove the ice bath and let the mixture stand at room temperature for 18-22 hours.

  • Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Collect the precipitated crude product by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[7]

Protocol 2: Pechmann Condensation using Amberlyst-15
  • In a round-bottom flask, mix resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%).

  • Heat the mixture in an oil bath at 110°C with constant stirring for 100 minutes.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate and reused.

  • The filtrate contains the product, which can be further purified by recrystallization.[7][8]

Visualizations

Pechmann_Condensation Resorcinol Resorcinol Intermediate β-Hydroxy Ester Intermediate Resorcinol->Intermediate EAA Ethyl Acetoacetate EAA->Intermediate Acid Acid Catalyst (e.g., H₂SO₄) Acid->Intermediate Transesterification & Cyclization Product This compound Intermediate->Product Dehydration Water H₂O Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeCond Optimize Reaction Conditions: - Catalyst - Temperature - Time CheckYield->OptimizeCond Yes PurifyReactants Use High Purity Reactants CheckYield->PurifyReactants Yes Recrystallize Recrystallize Product (e.g., from Ethanol) CheckPurity->Recrystallize Yes End Successful Synthesis CheckPurity->End No OptimizeCond->Start PurifyReactants->Start Recrystallize->End

References

Technical Support Center: Troubleshooting Fluorescence Quenching of 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the fluorescence quenching of 4-Hydroxy-7-methylcoumarin (also known as 7-hydroxy-4-methylcoumarin or 4-methylumbelliferone, 4-MU).

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, including excited-state reactions, energy transfer, formation of non-fluorescent ground-state complexes, and collisional (dynamic) quenching.[1][2]

Q2: Why is my this compound fluorescence signal weak or absent?

A2: A weak or absent fluorescence signal can be due to several factors, including incorrect pH, the presence of quenching agents in your sample, high concentrations of the fluorophore leading to self-quenching, photobleaching, or improper instrument settings.[3][4]

Q3: How does pH affect the fluorescence of this compound?

A3: The fluorescence of this compound is highly pH-dependent. The hydroxyl group at the 7-position can be protonated or deprotonated. The anionic (deprotonated) form, which is predominant at alkaline pH, is significantly more fluorescent than the neutral form.[5] The fluorescence intensity increases dramatically above pH 7.5 and reaches a maximum around pH 10.[6]

Q4: What are common quenchers for coumarin dyes like this compound?

A4: Common quenchers include molecular oxygen, halide ions (iodide and bromide are more effective than chloride), and various organic molecules such as aromatic amines.[2][7][8] Certain biomolecules can also act as quenchers.

Q5: What is the difference between static and dynamic quenching?

A5: Static quenching occurs when a non-fluorescent complex forms between the fluorophore and the quencher in the ground state.[1][7] This reduces the concentration of fluorophores available for excitation. Dynamic (collisional) quenching happens when the quencher collides with the fluorophore in its excited state, providing a non-radiative pathway for it to return to the ground state.[2][7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Incorrect pH The fluorescence of 4-MU is highly pH-dependent, with optimal fluorescence occurring in alkaline conditions (pH > 9). Verify the pH of your sample or assay buffer. If your experiment must be conducted at a lower pH, be aware that the fluorescence signal will be inherently weaker. For endpoint assays, consider adding a stop solution that raises the pH to ~10 to maximize the signal.[3][4]
Presence of Quenchers Your sample may contain endogenous or contaminating substances that quench the fluorescence of 4-MU. See the "Common Quenchers" table below for examples. To test for this, you can try diluting your sample. If quenching is the issue, you may see a non-linear increase in fluorescence upon dilution.
Concentration-Dependent Quenching (Self-Quenching) At high concentrations, 4-MU can exhibit self-quenching due to aggregation.[9] Prepare a dilution series of your 4-MU solution to determine the optimal concentration range where fluorescence is linearly proportional to concentration.[10]
Photobleaching Prolonged or high-intensity excitation light can lead to the photochemical destruction of the 4-MU molecule, a process known as photobleaching.[11] Reduce the excitation light intensity, decrease exposure times, and use fresh sample for each measurement if possible. The use of antifade reagents can also help mitigate photobleaching in microscopy applications.[12]
Incorrect Instrument Settings Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for 4-MU under your experimental conditions (see Table 1). Optimize the gain settings to ensure the signal is within the linear range of the detector.[13]
Solvent Effects The polarity of the solvent can influence the fluorescence properties of 4-MU.[14] Ensure that you are using a consistent solvent system and that your standards are prepared in the same solvent as your samples.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step
Autofluorescence from Sample Components Biological samples, cell culture media (especially those containing phenol red or serum), and even plasticware can exhibit intrinsic fluorescence.[4] Run a blank sample containing all components except 4-MU to determine the background fluorescence and subtract it from your experimental readings. Consider using phenol red-free media and low-autofluorescence microplates.[13]
Contaminated Reagents or Solvents Impurities in your reagents or solvents may be fluorescent. Test each component of your assay individually to identify the source of the background signal. Use high-purity solvents and reagents.
Scattered Excitation Light If your emission wavelength is too close to your excitation wavelength, you may detect scattered excitation light. Ensure a sufficient Stokes shift between your excitation and emission wavelengths. Also, check for turbidity in your sample, which can increase light scattering.

Quantitative Data Summary

Table 1: Photophysical Properties of this compound
PropertyValueConditions
Excitation Maximum (λex) ~360 nmpH > 9
~320 nmpH < 7
~372 nmEthanol
Emission Maximum (λem) ~449 nmpH > 9
~455 nmpH < 7
~445 nmEthanol
Molar Extinction Coefficient (ε) ~19,000 M⁻¹cm⁻¹Methanol (at 321 nm)
Quantum Yield (Φf) 0.630.1 M phosphate buffer, pH 10
0.81pH 5.49
0.91pH 9.49
pKa (7-hydroxyl group) ~7.8

Note: Spectral properties can vary slightly depending on the specific solvent and buffer composition.[5][15][16]

Table 2: Common Quenchers of Coumarin Dyes
QuencherQuenching MechanismNotes
Molecular Oxygen Dynamic (Collisional)A common and efficient quencher for many fluorophores. Deoxygenating solutions can sometimes increase fluorescence intensity.[2]
Iodide (I⁻) Static and DynamicA very effective collisional quencher for coumarins.[8] The quenching efficiency follows the order I⁻ > Br⁻ > Cl⁻.[8]
Bromide (Br⁻) Static and DynamicA moderately effective collisional quencher.[8]
Chloride (Cl⁻) IneffectiveGenerally considered a very poor or non-quencher for coumarins.[8]
Aromatic Amines (e.g., Aniline) Dynamic (Collisional)Can act as electron donors to the excited state of the fluorophore.
Nitroxide Radicals (e.g., TEMPO) Dynamic (Collisional)Efficiently quenches fluorescence through electron or energy transfer.
Heavy Atoms Dynamic (Collisional)Can increase intersystem crossing, leading to a decrease in fluorescence.

Experimental Protocols

Protocol 1: Distinguishing Between Static and Dynamic Quenching

This protocol describes how to use temperature dependence to help distinguish between static and dynamic quenching mechanisms.

Principle:

  • Dynamic Quenching: The rate of dynamic quenching is dependent on diffusion. As temperature increases, diffusion becomes faster, leading to more frequent collisions between the fluorophore and quencher and thus, more efficient quenching (the Stern-Volmer constant, Ksv, increases).[7][17]

  • Static Quenching: Static quenching involves the formation of a ground-state complex. Higher temperatures tend to disrupt these complexes, leading to a decrease in static quenching efficiency (Ksv decreases).[1]

Materials:

  • This compound stock solution

  • Buffer solution (e.g., 0.1 M phosphate buffer, pH 10)

  • Quencher stock solution

  • Temperature-controlled fluorometer

Procedure:

  • Prepare a series of samples: In separate cuvettes, prepare a set of solutions containing a fixed concentration of this compound and varying concentrations of the quencher (including a zero-quencher control).

  • Measure fluorescence at different temperatures:

    • Set the fluorometer to a specific temperature (e.g., 20°C).

    • Measure the fluorescence intensity of each sample.

    • Increase the temperature (e.g., to 30°C, 40°C, and 50°C) and repeat the fluorescence measurements for all samples at each temperature.

  • Data Analysis (Stern-Volmer Plot):

    • For each temperature, create a Stern-Volmer plot by plotting F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher.

    • The Stern-Volmer equation is: F₀/F = 1 + Ksv[Q].

    • Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit for each temperature.

  • Interpretation:

    • If Ksv increases with increasing temperature, dynamic quenching is the predominant mechanism.

    • If Ksv decreases with increasing temperature, static quenching is likely occurring.

    • If both mechanisms are present, the relationship may be more complex.

Visualizations

Troubleshooting_Workflow start Fluorescence Quenching Observed check_ph Is the pH optimal? (alkaline, pH > 9) start->check_ph adjust_ph Adjust pH to > 9 or use a high-pH stop buffer check_ph->adjust_ph No check_concentration Is the fluorophore concentration in the linear range? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Perform a dilution series to rule out self-quenching check_concentration->dilute_sample No check_quenchers Are there potential quenchers in the sample? check_concentration->check_quenchers Yes dilute_sample->check_quenchers dilute_or_purify Dilute or purify the sample to remove quenchers check_quenchers->dilute_or_purify Yes check_photobleaching Is photobleaching a possibility? check_quenchers->check_photobleaching No dilute_or_purify->check_photobleaching reduce_exposure Reduce excitation intensity and/or exposure time check_photobleaching->reduce_exposure Yes check_instrument Are instrument settings correct? check_photobleaching->check_instrument No reduce_exposure->check_instrument verify_settings Verify excitation/emission wavelengths and gain settings check_instrument->verify_settings No resolved Problem Resolved check_instrument->resolved Yes verify_settings->resolved

Caption: A troubleshooting workflow for fluorescence quenching of this compound.

Caption: pH-dependent equilibrium of this compound.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Non-radiative Decay S1->S0 Quenching (+Q)

Caption: Jablonski diagram illustrating fluorescence and quenching pathways.

References

purification methods for 4-Hydroxy-7-methylcoumarin to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Hydroxy-7-methylcoumarin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Pechmann condensation?

A1: The most prevalent impurities include unreacted starting materials, namely resorcinol and ethyl acetoacetate. Additionally, side-products such as chromone derivatives can form, particularly if the reaction temperature is not carefully controlled.[1][2][3] Other potential impurities can arise from the self-condensation of ethyl acetoacetate.[1]

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the level of impurities and the desired final purity.

  • Recrystallization is the most common and often sufficient method for removing unreacted starting materials and some side-products. A mixed solvent system, such as ethanol-water, is highly effective.[4]

  • Column chromatography is recommended when recrystallization fails to remove all impurities, particularly isomeric byproducts like chromones.

  • Sublimation can be a valuable technique for obtaining very high purity material, especially for removing non-volatile impurities.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][5] A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane (e.g., 2:3 v/v), can effectively separate the product from its impurities.[1] The spots can be visualized under UV light, as this compound is fluorescent. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.

Q4: My purified this compound has a yellowish tint. Is this normal, and how can I remove it?

A4: While pure this compound is a white to off-white crystalline powder, a yellowish tint can indicate the presence of impurities. These colored impurities can sometimes be removed by treatment with activated charcoal during the recrystallization process. However, use activated charcoal judiciously as it can also adsorb the desired product, leading to lower yields. If the color persists, column chromatography is the recommended next step.

Q5: The fluorescence of my purified product seems weak. What could be the cause?

A5: Weak fluorescence can be due to the presence of quenching impurities.[6] Even small amounts of certain byproducts can significantly reduce the fluorescence quantum yield. Further purification by column chromatography or sublimation may be necessary to remove these quenchers. Additionally, the fluorescence of 7-hydroxycoumarins can be pH-dependent; ensure you are using an appropriate solvent for your fluorescence measurements.[7]

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Low Recovery Yield - The chosen solvent system is not optimal. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. - Premature crystallization occurred during hot filtration.- For this compound, a 34% aqueous ethanol solution has been shown to provide a high recovery rate.[4] - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Product Fails to Crystallize - The solution is too dilute. - The presence of significant amounts of impurities is inhibiting crystallization.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - If significant impurities are present, consider a preliminary purification step like a solvent wash or column chromatography.
Oily Product Forms Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent. - The presence of impurities is depressing the melting point.- Switch to a lower-boiling point solvent or solvent mixture. - Try to purify the crude product by another method, such as column chromatography, before attempting recrystallization.
Product is Discolored (Yellowish) - Presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield. - If discoloration persists, column chromatography is recommended.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (mobile phase). - Column was not packed properly. - Column was overloaded with the crude product.- Optimize the mobile phase using TLC. A good separation on TLC will generally translate to good separation on the column. For this compound, a gradient of ethyl acetate in hexane is a good starting point. - Ensure the column is packed uniformly without any air bubbles or cracks. - Reduce the amount of crude product loaded onto the column.
Product is Eluting Too Quickly or Too Slowly - The polarity of the mobile phase is too high or too low.- If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). - If the product elutes too slowly or not at all, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Streaking or Tailing of Bands - The compound is not very soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase (silica gel). - The column is overloaded.- Try adding a small amount of a more polar solvent to the mobile phase to improve solubility. - If using silica gel, which is acidic, consider deactivating it with a small amount of a base like triethylamine in the mobile phase, or switch to a different stationary phase like alumina. - Reduce the amount of sample loaded onto the column.
Product Appears to be Decomposing on the Column - this compound may be sensitive to the acidic nature of silica gel.- Use a less acidic stationary phase, such as neutral alumina. - Deactivate the silica gel by pre-treating it with a base. - Expedite the chromatography process to minimize the contact time between the compound and the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Water: To the hot ethanolic solution, add hot water dropwise with swirling until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture (a 34% aqueous ethanol solution is reported to be optimal for recovery).[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[5]

Quantitative Data Summary

The following table summarizes the recovery percentages for the recrystallization of this compound using different concentrations of aqueous ethanol.

Solvent System (% Aqueous Ethanol)Recovery Percentage (%)
30Low
34 High
40Moderate
50Low

Data adapted from a study on mixed solvent recrystallization of coumarins.[4]

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization TLC1 TLC Analysis Recrystallization->TLC1 Pure1 Pure Product TLC1->Pure1 Pure Impure1 Impure Product TLC1->Impure1 Impure ColumnChrom Column Chromatography (Silica Gel) Impure1->ColumnChrom TLC2 TLC Analysis ColumnChrom->TLC2 Pure2 Pure Product TLC2->Pure2 Pure Impure2 Further Purification Needed TLC2->Impure2 Impure

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Recrystallization Issue LowYield Low Yield? Start->LowYield NoCrystals No Crystals? Start->NoCrystals OilyProduct Oily Product? Start->OilyProduct Discolored Discolored? Start->Discolored Sol1 Optimize Solvent (e.g., 34% aq. EtOH) LowYield->Sol1 Yes Sol2 Concentrate Solution NoCrystals->Sol2 Yes Sol3 Change Solvent OilyProduct->Sol3 Yes Sol4 Use Activated Charcoal Discolored->Sol4 Yes

References

stability issues of 4-Hydroxy-7-methylcoumarin under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Hydroxy-7-methylcoumarin under various pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, formulation, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound, like other coumarin derivatives, is the hydrolysis of its lactone ring. This reaction is highly dependent on the pH of the solution. The hydrolysis results in the opening of the lactone ring to form a cis-coumarinic acid, which can then isomerize to the more stable trans-coumarinic acid (a substituted cinnamic acid derivative).

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 4): The compound is expected to be relatively stable. The lactone ring can undergo acid-catalyzed hydrolysis, but the rate is generally slower compared to basic conditions.

  • Neutral Conditions (pH 4 - 8): In this range, the stability is moderate. The rate of hydrolysis is influenced by the concentration of hydroxide ions.

  • Basic Conditions (pH > 8): The compound is highly unstable in basic solutions. The hydrolysis of the lactone ring is rapid and often irreversible, leading to the formation of the corresponding carboxylate salt of the opened ring structure. The pKa of the structurally similar 7-hydroxy-4-methylcoumarin (hymecromone) is approximately 7.8.[1] This suggests that above this pH, the phenolic hydroxyl group will be deprotonated, which can further influence the electronic properties and stability of the molecule.

Q3: What are the expected degradation products of this compound at different pH values?

A3: The primary degradation product under both acidic and basic conditions is expected to be the corresponding substituted 3-(2-hydroxy-4-methylphenyl)propenoic acid, resulting from the hydrolysis of the lactone ring. Under basic conditions, this will exist as the carboxylate salt. Further degradation or side reactions may occur under harsh conditions (e.g., high temperature, extreme pH), but these are generally not the primary degradation pathway under typical experimental conditions.

Q4: Are there any validated stability-indicating HPLC methods available for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution The pH of the solution is too high (alkaline).Buffer the solution to a pH below 8, preferably in the acidic to neutral range (pH 4-7) for improved stability. Prepare solutions fresh before use if working in alkaline conditions is unavoidable.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Ongoing degradation of the compound in the analytical sample.Ensure the sample diluent is at a pH that stabilizes the compound (e.g., acidic or neutral). Keep sample vials in a cooled autosampler during long analytical runs.
Appearance of unknown peaks in chromatograms Degradation of this compound.Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the specificity of the analytical method.
Precipitation of the compound from solution Poor solubility at the working pH or concentration.Verify the solubility of this compound in your chosen buffer system. The use of co-solvents (e.g., a small percentage of ethanol or DMSO) may be necessary, but their effect on stability should also be evaluated.

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Stability of this compound at 25°C

pHBuffer SystemHalf-life (t1/2) (hours)Apparent First-Order Rate Constant (kapp) (s-1)
2.00.1 M HCl> 72< 2.6 x 10-6
4.00.1 M Acetate484.0 x 10-6
7.00.1 M Phosphate248.0 x 10-6
9.00.1 M Borate29.6 x 10-5
12.00.1 M NaOH< 0.5> 3.8 x 10-4

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines a general procedure for investigating the stability of this compound at different pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

    • pH 2: 0.01 M HCl

    • pH 4: 0.05 M Acetate buffer

    • pH 7: 0.05 M Phosphate buffer

    • pH 9: 0.05 M Borate buffer

    • pH 12: 0.01 M NaOH

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation for Stability Study:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation by diluting the sample in the mobile phase or a stabilizing buffer (e.g., acidic pH).

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • Determine the apparent first-order rate constant (kapp) from the slope of the line.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kapp.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach to developing an HPLC method capable of separating this compound from its degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux a solution of the compound in 0.1 M HCl at 80°C for 2-4 hours.

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature for 1-2 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic acid or phosphoric acid in water.

      • Mobile Phase B: Acetonitrile or Methanol.

    • Elution: Use a gradient elution to ensure separation of polar degradants from the parent compound. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of this compound (determine by UV scan).

    • Column Temperature: 30°C.

  • Method Optimization and Validation:

    • Analyze the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.

    • Adjust the gradient, mobile phase composition, and pH to achieve optimal separation.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway parent This compound (Lactone Form) intermediate cis-Coumarinic Acid Derivative parent->intermediate Hydrolysis (H⁺ or OH⁻) product trans-Coumarinic Acid Derivative (Ring-Opened Form) intermediate->product Isomerization

Caption: Lactone ring hydrolysis pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_study Stability Study cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Dilute Stock in Buffers (10 µg/mL) prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_buffers->prep_samples incubation Incubate at Constant Temperature prep_samples->incubation sampling Sample at Time Intervals incubation->sampling analysis Analyze by HPLC sampling->analysis kinetics Determine Rate Constants (k) analysis->kinetics halflife Calculate Half-life (t½) kinetics->halflife

Caption: Workflow for pH-dependent stability testing.

References

minimizing background fluorescence in 4-Hydroxy-7-methylcoumarin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in assays utilizing 4-Hydroxy-7-methylcoumarin (4-HMC), also known as 4-Methylumbelliferone.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my 4-HMC-based assay?

High background fluorescence can originate from several sources, masking the specific signal from your reaction and reducing assay sensitivity. The main contributors can be categorized as follows:

  • Assay Reagents and Buffers: Components within your assay buffer or media can be intrinsically fluorescent.[1][2] Common culprits include phenol red, riboflavin, and aromatic amino acids found in fetal bovine serum (FBS).[1][3] Even high-purity water, if contaminated, can be a source of fluorescent impurities.[1]

  • Substrate Instability: The non-fluorescent substrate may spontaneously hydrolyze in the assay buffer, releasing the fluorescent 4-HMC without any enzymatic activity.[1] This is a common cause for high signal in "no-enzyme" controls.

  • Test Compounds: Small molecules being screened for their biological activity may be fluorescent themselves, emitting light in the same spectral region as 4-HMC.[1]

  • Labware: The choice of microplates and other plastic consumables can significantly impact background fluorescence.[1] Standard clear or white plastic plates can contribute to signal bleed-through and scattering.[1]

  • Instrumentation: Incorrect settings on the fluorescence reader, such as an overly high photomultiplier tube (PMT) gain, can amplify background noise along with the specific signal.[1]

  • Cellular Autofluorescence (for cell-based assays): Endogenous cellular molecules such as NADH, riboflavin, collagen, and elastin can create significant background, particularly in the blue-to-green emission range where 4-HMC emits.[1]

Q2: My "no-enzyme" or "no-cell" control wells show a high signal. What does this indicate and how can I fix it?

A high signal in your negative control wells points to a source of fluorescence that is independent of your specific biological reaction.[1] The two most probable causes are:

  • Substrate Instability: The substrate may be spontaneously breaking down in your assay buffer.

    • Solution: Prepare substrate solutions fresh before each experiment and protect them from light.[1] You can test for spontaneous hydrolysis by incubating the substrate in the assay buffer and measuring fluorescence over time; a significant increase indicates instability.[1] Consider adjusting the buffer pH or temperature to improve stability.

  • Contaminated Reagents: One or more of your reagents (e.g., buffer, water, DMSO) may be contaminated with fluorescent impurities.

    • Solution: Use high-purity, sterile-filtered, and spectroscopic-grade reagents.[2] It is good practice to test each component individually for fluorescence to pinpoint the source of contamination.[1]

Q3: How does pH affect the fluorescence of this compound?

The fluorescence of 4-HMC is pH-dependent.[4] The 7-hydroxy group can exist in a protonated (phenol) or deprotonated (phenolate) form, and this equilibrium is influenced by the pH of the solvent. These two forms have different spectral properties. In aqueous solutions, the fluorescence spectra can be complex due to this ground state equilibrium.[5] For consistent and optimal results, it is crucial to use a well-buffered system and maintain a constant pH throughout your experiments.

Q4: How can I correct for the intrinsic fluorescence of my test compounds?

If your test compounds are fluorescent, you will need to run a parallel control to measure and subtract their contribution to the signal.

  • Solution: Set up a parallel control plate containing the assay buffer and the test compounds at the same concentrations used in the main assay, but without the enzyme or substrate. The signal measured from these wells represents the intrinsic fluorescence of the compounds and should be subtracted from the corresponding wells on the primary assay plate.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to high background fluorescence.

Diagram: Troubleshooting Workflow for High Background Fluorescence

G start High Background Fluorescence Observed check_neg_ctrl Check 'No-Enzyme'/ 'No-Cell' Controls start->check_neg_ctrl sub_instability Substrate Instability? check_neg_ctrl->sub_instability High Signal check_assay_comp Check Other Assay Components check_neg_ctrl->check_assay_comp Low Signal reagent_contam Reagent Contamination? sub_instability->reagent_contam No sol_sub Prepare Substrate Fresh Protect from Light Optimize Buffer pH sub_instability->sol_sub Yes sol_reagent Use High-Purity Reagents Test Individual Components reagent_contam->sol_reagent Yes reagent_contam->check_assay_comp No end_node Optimized Assay Low Background sol_sub->end_node sol_reagent->end_node compound_fluor Test Compound Autofluorescence? check_assay_comp->compound_fluor labware_issue Labware Issue? compound_fluor->labware_issue No sol_compound Run Compound-Only Control Subtract Background compound_fluor->sol_compound Yes instrument_issue Instrument Settings? labware_issue->instrument_issue No sol_labware Use Black, Opaque Microplates labware_issue->sol_labware Yes sol_instrument Optimize PMT Gain Verify Wavelengths instrument_issue->sol_instrument Yes instrument_issue->end_node No sol_compound->end_node sol_labware->end_node sol_instrument->end_node

Caption: A workflow to diagnose and resolve high background fluorescence.

Data Tables

Table 1: Troubleshooting High Background Fluorescence

Source of Background Potential Cause Recommended Solution
Reagents Contaminated buffer, water, or solvents.[1] Use high-purity, sterile-filtered reagents. Test each component individually for fluorescence.[1]
Spontaneous substrate degradation.[1] Prepare substrate fresh and protect from light. Test for stability over time in assay buffer.[1]
Test Compounds Intrinsic fluorescence of the compound.[1] Run a parallel control plate with compound and buffer only; subtract this signal from assay data.[1]
Compound causes fluorescence quenching. Test for quenching by adding the compound to a solution of the free fluorophore.[1]
Labware High fluorescence from plastic microplates.[1] Use black, opaque microplates to minimize background and well-to-well crosstalk.[1][2]
Instrumentation PMT gain is set too high.[1] Titrate the PMT gain to find a setting that maximizes the signal-to-background ratio.[1]
Incorrect excitation/emission wavelengths. Use the optimal wavelengths for the fluorophore in your specific assay buffer.[1]

| Biological (Cell-based) | Cellular autofluorescence.[1] | Wash cells with PBS before adding reagents. Use phenol red-free media for the assay.[1][3] |

Table 2: Spectral Properties of this compound (4-HMC)

Solvent Excitation Max (λex, nm) Emission Max (λem, nm)
Water 320 455
Methanol 320 387
Ethanol 320 385
DMSO 320 386
n-Hexane 324 385
PBS (pH 7.4) ~360 ~448

Note: Data is for this compound. Values can vary based on instrument settings and compound purity.

Experimental Protocols

Protocol 1: General Enzymatic Assay Using a 4-HMC-Based Substrate

This protocol describes a general workflow for measuring enzyme activity using a substrate that releases 4-HMC upon cleavage.

Materials:

  • Enzyme of interest

  • Non-fluorescent 4-HMC-based substrate

  • Assay Buffer (e.g., PBS, Tris-HCl, pH optimized for the enzyme)

  • Test compounds and vehicle control (e.g., DMSO)

  • Black, opaque 96- or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the substrate in a suitable solvent like DMSO. Protect from light.

    • Prepare working solutions of the enzyme, substrate, and test compounds by diluting them in the assay buffer to the desired final concentrations.

  • Assay Setup:

    • Add test compounds and vehicle control to the appropriate wells of the microplate.

    • Add the enzyme solution to all wells except the "no-enzyme" control wells. Add an equal volume of assay buffer to the "no-enzyme" control wells.

    • Pre-incubate the plate at the desired temperature for a specified time if required for compound-enzyme interaction.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 30-60 minutes). Protect the plate from light.

  • Measurement:

    • Read the fluorescence on a plate reader using the optimal excitation and emission wavelengths for 4-HMC in your assay buffer (e.g., Ex: ~360 nm, Em: ~450 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-enzyme" control wells from all other wells to correct for background fluorescence from substrate instability and buffer components.

    • If testing compounds, subtract the signal from compound-only controls (see Protocol 2) to correct for intrinsic compound fluorescence.

Diagram: Enzymatic Assay Workflow

G sub Non-Fluorescent Substrate prod Fluorescent 4-HMC sub->prod Enzymatic Cleavage enzyme Enzyme enzyme->prod fluor Emission (Signal) prod->fluor light Excitation Light light->prod

Caption: Enzymatic cleavage of a substrate to release fluorescent 4-HMC.

Protocol 2: Measuring Intrinsic Fluorescence of Test Compounds

This protocol is essential for correcting for background signals originating from the test compounds themselves.

Materials:

  • Test compounds at the same concentrations as in the primary assay

  • Assay Buffer

  • Vehicle control (e.g., DMSO)

  • Black, opaque microplate

  • Fluorescence plate reader

Procedure:

  • Plate Setup:

    • In a separate microplate, add the assay buffer to the wells.

    • Add the test compounds at the exact same final concentrations as in the primary screening assay. Include vehicle-only control wells.

    • Crucially, do not add enzyme or substrate to these wells.

  • Incubation:

    • Incubate the plate under the same conditions (temperature and time) as the primary assay.

  • Measurement:

    • Read the fluorescence using the same instrument settings (wavelengths, PMT gain) as the primary assay.[1]

  • Data Analysis:

    • The signal measured in each well corresponds to the intrinsic fluorescence of the test compound under assay conditions.

    • This value should be subtracted from the signal of the corresponding well in the primary assay plate to obtain a corrected signal.[1]

Diagram: Sources of Background Fluorescencedot

G background High Background Fluorescence reagents Reagents background->reagents substrate Substrate background->substrate compounds Test Compounds background->compounds labware Labware background->labware reagents_causes Contamination Phenol Red, FBS reagents->reagents_causes substrate_causes Spontaneous Hydrolysis substrate->substrate_causes compounds_causes Autofluorescence compounds->compounds_causes labware_causes Plate Material (Clear/White) labware->labware_causes

References

Validation & Comparative

A Comparative Guide to 4-Methylumbelliferone and Umbelliferone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of 4-methylumbelliferone and its structural precursor, umbelliferone. It aims to provide an objective resource for selecting the appropriate fluorescent probe for various research and diagnostic applications by presenting key performance data, detailed experimental protocols, and visualizations of their underlying biochemical mechanisms.

Initially, it is crucial to clarify a point of nomenclature: 4-Hydroxy-7-methylcoumarin is a synonymous chemical name for 4-methylumbelliferone (4-MU) .[1][2] They refer to the identical molecule, which is also widely known by the International Nonproprietary Name (INN) hymecromone .[3] This guide will henceforth use the common name 4-methylumbelliferone.

The comparison in this guide is drawn between 4-methylumbelliferone (4-MU) and its parent compound, umbelliferone (7-hydroxycoumarin) . The primary structural difference is the presence of a methyl group at the C4 position in 4-MU, which imparts distinct physicochemical and fluorescent properties.[3]

Quantitative Comparison of Physicochemical and Spectral Properties

The selection between 4-methylumbelliferone and umbelliferone often depends on the specific requirements of an assay, such as the desired spectral range, pH of the medium, and required sensitivity. The addition of the methyl group in 4-MU generally enhances its properties for many standard biological applications.

Property4-Methylumbelliferone (4-MU)Umbelliferone (7-Hydroxycoumarin)Significance of the Difference
Molar Mass 176.17 g/mol [4]162.14 g/mol [2]The methyl group adds to the molecular weight.
Melting Point 194-195 °C[3]230-233 °C (decomposes)[5]Umbelliferone has a higher melting point.
pKa (7-hydroxyl) ~7.8[6]~7.8[7]The C4-methyl group has little influence on the acidity of the 7-hydroxyl group.[7]
Solubility Practically insoluble in cold water; soluble in methanol (with heating) and DMSO.[3][4]Slightly soluble in hot water; highly soluble in ethanol.[2][5]Both have limited aqueous solubility but are soluble in organic solvents. 4-MU is well-suited for creating high-concentration stock solutions in DMSO.[8]
Excitation Max (λex) ~360 nm (pH > 9)[9]~367 nm (alkaline)[10]Both are excited by standard long-wave UV light sources (e.g., 365 nm).
Emission Max (λem) ~449 nm (pH > 9)[9]~452-455 nm[10]Both emit a strong blue fluorescence, making them suitable for similar detection systems.
Molar Extinction Coeff. (ε) ~14,125 M⁻¹cm⁻¹ (at 325 nm)[10]~16,800 M⁻¹cm⁻¹ (at 326 nm in ethanol)[11]Umbelliferone shows slightly stronger light absorption under these conditions.
Fluorescence Quantum Yield (ΦF) Data not readily available for parent compound0.91 (in alkaline solution, pH 9.49)[10]Umbelliferone is a highly efficient fluorophore in alkaline conditions.

Core Applications in Research

Both molecules are extensively used as fluorogenic substrates for detecting enzyme activity.[12] A non-fluorescent glycoside or ester derivative of the coumarin is synthesized to act as a substrate. Enzymatic cleavage releases the free coumarin, which then fluoresces strongly at an alkaline pH. This "on-switch" mechanism provides a highly sensitive method for quantifying enzyme kinetics.[12]

4-Methylumbelliferone is particularly prominent in this area, with a vast array of commercially available substrates for enzymes like β-glucuronidase (MUG), β-galactosidase (MUGal), phosphatases, and esterases.[13]

Beyond its role as a substrate, 4-methylumbelliferone is a well-established inhibitor of hyaluronic acid (HA) synthesis, a key component of the extracellular matrix involved in inflammation, cell proliferation, and cancer metastasis.[3][14] This inhibitory action makes 4-MU a valuable tool for studying these processes and a potential therapeutic agent.[3]

Experimental Protocols

Synthesis via Pechmann Condensation

Both 4-methylumbelliferone and umbelliferone are commonly synthesized via the Pechmann condensation reaction.[15][16][17] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester or a suitable carboxylic acid.[17]

General Protocol for 4-Methylumbelliferone Synthesis:

  • Reactants: Resorcinol and ethyl acetoacetate.[1]

  • Catalyst: A strong acid, such as concentrated sulfuric acid.[1]

  • Procedure: Resorcinol and ethyl acetoacetate are mixed and cooled. Concentrated sulfuric acid is added slowly while maintaining a low temperature. The mixture is then allowed to react, often with gentle heating, for several hours.[9] The reaction is quenched by pouring the mixture into cold water, which causes the crude 4-methylumbelliferone to precipitate.[15] The product is then collected by filtration and purified by recrystallization from a solvent like ethanol.[15]

General Protocol for Umbelliferone Synthesis:

  • Reactants: Resorcinol and malic acid.[15][16]

  • Catalyst: Concentrated sulfuric acid.[15][16]

  • Procedure: The protocol is similar to that for 4-MU. Resorcinol and malic acid are reacted in the presence of sulfuric acid. The reaction is then worked up by precipitation in cold water, followed by filtration and recrystallization.[15]

General workflow for Pechmann condensation.
Fluorometric Enzyme Assay: β-Galactosidase Activity

This protocol provides a general framework for measuring β-galactosidase activity in cell lysates using 4-methylumbelliferyl-β-D-galactopyranoside (MUGal) as a substrate.

Materials:

  • Cell lysate containing β-galactosidase.

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3, with 1 mM MgCl₂ and 50 mM β-mercaptoethanol).

  • Substrate Solution: MUGal dissolved in assay buffer.

  • Stop Solution (e.g., 0.2 M Sodium Carbonate).

  • 4-Methylumbelliferone (4-MU) standard for calibration curve.

  • Fluorometer with excitation at ~365 nm and emission at ~460 nm.

Procedure:

  • Prepare Standard Curve: Create a series of dilutions of the 4-MU standard in the Stop Solution. Concentrations from 10 nM to 10,000 nM are typically suitable.[18]

  • Sample Preparation: Thaw cell lysates on ice. Clarify by centrifugation if necessary.

  • Reaction Setup: In a microplate or cuvette, add a small volume of cell lysate (e.g., 2-4 µg of total protein) to the pre-warmed Assay Buffer.[18]

  • Initiate Reaction: Add the MUGal Substrate Solution to initiate the enzymatic reaction.[18]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the assay.[18]

  • Stop Reaction: Terminate the reaction by adding the Stop Solution. This step raises the pH, maximizing the fluorescence of the liberated 4-MU.[19]

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples and the standards using the fluorometer.

  • Data Analysis: Subtract the fluorescence of a blank control (no enzyme). Use the standard curve to convert the fluorescence intensity of the samples into the amount of 4-MU produced. Calculate the enzyme activity, typically expressed as pmol of 4-MU/min/mg of protein.

Workflow for a fluorometric enzyme assay.

Signaling Pathway Inhibition by 4-Methylumbelliferone

4-Methylumbelliferone is a potent inhibitor of hyaluronic acid (HA) synthesis.[3] HA is a large glycosaminoglycan synthesized by Hyaluronan Synthase (HAS) enzymes at the plasma membrane. It plays a crucial role in cell signaling by interacting with cell surface receptors like CD44.[3]

4-MU exerts its inhibitory effects through a dual mechanism:

  • Substrate Depletion: 4-MU acts as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme that produces UDP-glucuronic acid (UDP-GlcUA), a necessary precursor for HA synthesis. This depletes the intracellular pool of UDP-GlcUA available to HAS enzymes.[3]

  • Transcriptional Repression: 4-MU can also reduce the mRNA expression of HAS enzymes, particularly HAS2 and HAS3.[14]

By inhibiting HA production, 4-MU disrupts the downstream signaling cascades initiated by HA-CD44 interaction, which are known to activate pathways like PI3K/Akt and MAPK, promoting cell survival, proliferation, and migration.[14]

Inhibition of Hyaluronic Acid synthesis by 4-MU.

References

Validating Enzyme Inhibition by 4-Hydroxy-7-Methylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Hydroxy-7-methylcoumarin's enzyme inhibition profile against relevant alternatives. This document outlines detailed experimental protocols and presents quantitative data to support the validation of assay results.

Comparative Inhibition Data

The inhibitory activity of this compound and its analogs varies significantly across different enzyme targets. The following tables summarize key quantitative data, primarily focusing on the commonly studied isomer, 7-hydroxy-4-methylcoumarin, due to the prevalence of available research data.

Cytochrome P450 (CYP) Enzyme Inhibition

Coumarin derivatives are well-known inhibitors of CYP enzymes, particularly CYP2A6.

CompoundEnzymeIC50 / KiInhibition TypeReference CompoundReference IC50 / Ki
6,7-dihydroxycoumarinCYP2A60.39 µM (IC50) / 0.25 µM (Ki)CompetitiveMethoxsalen0.43 µM (IC50) / 0.26 µM (Ki)
7,8-dihydroxycoumarinCYP2A64.61 µM (IC50) / 3.02 µM (Ki)CompetitiveMethoxsalen0.43 µM (IC50) / 0.26 µM (Ki)
7-MethylcoumarinCYP2A6-Mechanism-based--
7-FormylcoumarinCYP2A6-Mechanism-based--
MethoxsalenCYP2A65.4 µM (IC50)---

Note: Data for the specific this compound isomer is limited in publicly available literature. The data presented for 7-hydroxycoumarin derivatives provides a strong comparative baseline.[1][2][3]

Carbonic Anhydrase and Urease Inhibition

Certain 4-hydroxycoumarin derivatives have been investigated for their inhibitory effects on carbonic anhydrase and urease.

Compound DerivativeEnzyme% InhibitionIC50 (µM)StandardStandard IC50 (µM)
4-Hydroxycoumarin derivative (2)Carbonic Anhydrase-II63%263 ± 0.3Acetazolamide0.5 ± 0.1
4-Hydroxycoumarin derivative (6)Carbonic Anhydrase-II54%456 ± 0.1Acetazolamide0.5 ± 0.1
4-Hydroxycoumarin derivative (5)Urease38.6%Not determinedThiourea21 ± 0.11

[4][5]

Other Enzyme Inhibition

Coumarin derivatives have been explored as inhibitors for a variety of other enzymes implicated in different disease pathways.

CompoundEnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Coumarin-thiosemicarbazone derivative (FN-19)Tyrosinase42.16 ± 5.16Kojic Acid72.27 ± 3.14
Coumarin-chalcone (FN-10)Tyrosinase72.40 ± 6.53Kojic Acid72.27 ± 3.14

[6]

Experimental Protocols

To ensure reproducibility and accurate validation of results, detailed methodologies for key enzyme inhibition assays are provided below.

General Protocol for CYP2A6 Inhibition Assay (Coumarin 7-Hydroxylation)

This assay measures the inhibition of CYP2A6-mediated conversion of a substrate, such as coumarin, to its fluorescent metabolite, 7-hydroxycoumarin.

Materials:

  • Human liver microsomes or recombinant human CYP2A6

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Coumarin (substrate)

  • This compound (or other test inhibitors)

  • Acetonitrile (for reaction termination)

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing human liver microsomes or recombinant CYP2A6 in potassium phosphate buffer.

  • Add the test inhibitor (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate (coumarin) and the NADPH regenerating system.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a 96-well plate.

  • Measure the fluorescence of the 7-hydroxycoumarin product using a microplate reader (e.g., excitation ~355 nm, emission ~460 nm).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Protocol for Carbonic Anhydrase-II Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Human Carbonic Anhydrase II

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (or other test inhibitors)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the enzyme, substrate, and test inhibitors in the appropriate buffers.

  • In a 96-well plate, add the buffer, the test inhibitor at various concentrations, and the enzyme solution.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate (p-NPA).

  • Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition and calculate the IC50 value.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the biological context of enzyme inhibition, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock Solution Plate 96-well Plate Preparation (Buffer + Inhibitor + Enzyme) Enzyme->Plate Inhibitor Test Inhibitor Stock (this compound) Inhibitor->Plate Substrate Substrate Stock Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Buffer Assay Buffer Buffer->Plate Preincubation Pre-incubation (e.g., 37°C, 10 min) Plate->Preincubation Preincubation->Reaction Incubation Incubation (e.g., 37°C, 30 min) Reaction->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Detection Signal Detection (Fluorescence/Absorbance) Termination->Detection Calculation % Inhibition Calculation Detection->Calculation IC50 IC50 Determination Calculation->IC50

General workflow for an enzyme inhibition assay.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IkB IκB NFkB_IkB->IkB Degrades NFkB NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Coumarin Coumarin Derivative Coumarin->IKK Inhibits Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Inhibition of the NF-κB signaling pathway by coumarin derivatives.

References

A Comparative Guide to the Photostability of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent dyes are integral tools in a wide array of research and drug development applications, prized for their bright fluorescence and sensitivity. However, a critical parameter often dictating their experimental utility is their photostability—the ability to resist photochemical degradation upon exposure to light. This guide provides an objective comparison of the photostability of several common coumarin derivatives, supported by experimental data, to inform the selection of the most robust probes for your research needs.

Quantitative Comparison of Photostability

The photostability of a fluorescent molecule is quantitatively described by its photobleaching quantum yield (φb). This value represents the probability that a molecule will undergo irreversible photochemical destruction per absorbed photon. Consequently, a lower photobleaching quantum yield is indicative of higher photostability. The following table summarizes the photobleaching quantum yields for a selection of coumarin derivatives in aqueous solution.

Coumarin DerivativePhotobleaching Quantum Yield (φb)Reference
Coumarin 1203.4 x 10⁻⁴[1]
Coumarin 3071.5 x 10⁻⁴[1]
Coumarin 1024.3 x 10⁻⁴[1]
Coumarin 391.2 x 10⁻³[1]
Carbostyril 1241.4 x 10⁻³[1]

Note: The photostability of coumarin dyes can be significantly influenced by factors such as the solvent, the concentration of the dye, and the presence of oxygen.

Experimental Protocols

The determination of photobleaching quantum yield is crucial for a standardized comparison of photostability. Below is a detailed methodology for assessing the photostability of coumarin derivatives by monitoring their fluorescence decay.

Protocol: Determination of Photobleaching Quantum Yield (φb)

Objective: To quantify the photostability of a coumarin derivative by measuring its photobleaching quantum yield through the analysis of its fluorescence decay upon continuous illumination.

Materials:

  • Coumarin derivative solution of known concentration (typically in the micromolar range)

  • High-purity solvent (e.g., deionized water, ethanol)

  • Spectrofluorometer with a continuous wave (CW) laser or a stable high-intensity lamp as the excitation source

  • Quartz cuvette (1 cm path length)

  • Photodiode power meter

  • Stir bar and magnetic stirrer

Procedure:

  • Sample Preparation: Prepare a solution of the coumarin derivative in the desired solvent at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the light source to stabilize.

    • Set the excitation wavelength to the absorption maximum of the coumarin derivative.

    • Set the emission wavelength to the fluorescence maximum of the derivative.

    • Place the quartz cuvette containing the sample solution in the sample holder.

    • Place a stir bar in the cuvette and ensure continuous stirring to maintain a homogenous solution during the experiment.

  • Irradiation and Data Acquisition:

    • Measure the initial fluorescence intensity (F₀) at time t=0.

    • Continuously illuminate the sample with the excitation light source.

    • Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time (t).

    • The data should fit a first-order exponential decay. The slope of the resulting linear fit corresponds to the photobleaching rate constant (k).

    • The photobleaching quantum yield (φb) can then be calculated using the following equation: φb = k / (σ * I) where:

      • k is the photobleaching rate constant (s⁻¹)

      • σ is the absorption cross-section of the molecule at the excitation wavelength (cm²)

      • I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)

Visualizing Photodegradation and Experimental Workflow

To better understand the processes involved in the loss of fluorescence and the experimental approach to its quantification, the following diagrams are provided.

Photodegradation_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light Exposure) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Photoproducts Non-fluorescent Photoproducts S1->Photoproducts Photochemical Reaction T1->S0 Phosphorescence T1->Photoproducts Photochemical Reaction

Caption: A simplified Jablonski diagram illustrating the potential photodegradation pathways of a coumarin derivative.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Coumarin Solution Initial Measure Initial Fluorescence (F₀) Prep->Initial Irradiate Continuous Irradiation Initial->Irradiate Record Record Fluorescence Decay F(t) Irradiate->Record Plot Plot ln(F(t)/F₀) vs. Time Record->Plot Calculate_k Determine Rate Constant (k) Plot->Calculate_k Calculate_phi Calculate Photobleaching Quantum Yield (φb) Calculate_k->Calculate_phi

Caption: A flowchart outlining the experimental workflow for determining the photostability of coumarin derivatives.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-7-methylcoumarin-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of the cross-reactivity of 4-Hydroxy-7-methylcoumarin-based probes, offering insights into their performance against a panel of biologically relevant molecules. The information presented herein is supported by experimental data from various studies, aiming to facilitate informed decisions in probe selection for diverse research applications.

This compound, also known as 4-methylumbelliferone, serves as a versatile scaffold for the development of fluorescent probes due to its favorable photophysical properties. Derivatives of this core structure are widely employed for the detection of various analytes, including reactive oxygen species (ROS), biothiols, and enzyme activities. However, a critical aspect often overlooked is the potential for cross-reactivity with non-target molecules, which can lead to false-positive signals and misinterpretation of results. This guide delves into the selectivity of these probes, presenting a comparative analysis of their responses to different analytes.

Performance Comparison of this compound-Based Probes

The selectivity of a fluorescent probe is a key determinant of its utility. The following tables summarize the cross-reactivity of various this compound-based probes with a range of potential interfering species.

Cross-Reactivity with Reactive Oxygen and Nitrogen Species (ROS/RNS)

Coumarin-based probes are frequently utilized for the detection of highly reactive oxygen species. Their performance, however, can be influenced by the presence of other ROS and reactive nitrogen species (RNS).

Probe TypeTarget AnalyteCross-Reactivity Observed withRemarks
Generic 7-Hydroxycoumarin PrecursorsHydroxyl Radical (•OH)Peroxynitrite (ONOO⁻), Hypochlorite (OCl⁻)[1]Generally selective for •OH, leading to the formation of the highly fluorescent 7-hydroxycoumarin.[1]
7-AryloxycoumarinsHydroxyl Radical (•OH)Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Singlet Oxygen (¹O₂)Designed for high selectivity towards •OH, which cleaves the aryl ether to produce fluorescent 7-hydroxycoumarin.
Boronate-based CoumarinsPeroxynitrite (ONOO⁻)Hypochlorite (OCl⁻), Hydrogen Peroxide (H₂O₂)[2]The boronate group is cleaved by peroxynitrite and other strong oxidants to release the fluorescent coumarin.[2]
Cross-Reactivity with Biothiols

The nucleophilic nature of biothiols makes them potential interferents for certain probe designs. Understanding the differential reactivity of coumarin-based probes with various biothiols is crucial for their specific detection.

Probe TypeTarget Analyte(s)Cross-Reactivity Observed withRemarks
Nitroolefin-based CoumarinsCysteine (Cys), Homocysteine (Hcy), Glutathione (GSH)Other amino acidsThese probes exhibit high selectivity for biothiols over other amino acids due to the Michael addition reaction of the thiol group.[3]
Coumarin with 4-phenylseleniumCys, Hcy, GSHNot specifiedDesigned for the discriminative detection of the three main biothiols through different reaction pathways leading to distinct fluorescent signals.[4]
Coumarin with α,β-unsaturated ketoneCys, Hcy, GSHOther biological amino acidsHigh selectivity towards biothiols is achieved through the Michael addition reaction.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of probe selectivity. Below are generalized protocols for evaluating the cross-reactivity of this compound-based probes.

Protocol 1: Selectivity Screening Against Reactive Oxygen and Nitrogen Species
  • Probe Preparation: Prepare a stock solution of the this compound-based probe in a suitable solvent (e.g., DMSO).

  • Analyte Solutions: Prepare fresh solutions of the target analyte (e.g., hydroxyl radical generated via Fenton reaction) and various potential interfering ROS/RNS (e.g., H₂O₂, O₂⁻, ONOO⁻, OCl⁻) in a buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Incubation: Add the probe solution to separate solutions containing the target analyte and each of the interfering species. Incubate the mixtures for a predetermined period at a controlled temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution using a spectrofluorometer at the optimal excitation and emission wavelengths for the fluorescent product (typically 7-hydroxy-4-methylcoumarin).

  • Data Analysis: Compare the fluorescence response of the probe to the target analyte with its response to the interfering species.

Protocol 2: Selectivity Screening Against Biothiols
  • Probe Preparation: Prepare a stock solution of the coumarin-based probe in an appropriate solvent.

  • Analyte Solutions: Prepare solutions of the target biothiol(s) (e.g., Cys, Hcy, GSH) and other amino acids or nucleophiles in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Reaction Incubation: Mix the probe solution with each of the analyte solutions and incubate for a specific time.

  • Spectroscopic Analysis: Record the fluorescence and/or UV-Vis spectra of the resulting solutions to observe any changes in the probe's photophysical properties.

  • Data Analysis: Analyze the spectral data to determine the selectivity of the probe for the target biothiol(s) over other tested compounds.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying chemical reactions and experimental procedures is crucial for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate key concepts.

Probe Activation by Hydroxyl Radical Probe This compound Derivative (Non-fluorescent) Product 7-Hydroxy-4-methylcoumarin (Highly Fluorescent) Probe->Product Reaction No_Reaction No or Weak Fluorescence Probe->No_Reaction No Reaction OH Hydroxyl Radical (•OH) Interferent Other ROS/RNS

Caption: General mechanism of a turn-on this compound-based probe for hydroxyl radical detection.

Experimental Workflow for Selectivity Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Sol Prepare Probe Stock Solution Incubation Incubate Probe with Analytes/Interferents Probe_Sol->Incubation Analyte_Sol Prepare Analyte & Interferent Solutions Analyte_Sol->Incubation Measurement Measure Fluorescence Intensity Incubation->Measurement Comparison Compare Fluorescence Responses Measurement->Comparison Conclusion Determine Selectivity Comparison->Conclusion

Caption: A generalized workflow for assessing the selectivity of a fluorescent probe.

Signaling Pathway of Enzyme Activity Detection Probe_Enzyme Coumarin-Substrate (Non-fluorescent) Product_Enzyme 7-Hydroxy-4-methylcoumarin (Fluorescent) Probe_Enzyme->Product_Enzyme Enzymatic Cleavage Enzyme Target Enzyme No_Fluorescence No Fluorescence Enzyme->No_Fluorescence Inhibited Inhibitor Inhibitor Inhibitor->Enzyme Blocks

Caption: Principle of a fluorogenic assay for enzyme activity using a this compound-based substrate.

References

A Comparative Spectroscopic Analysis of 4-Hydroxy-7-methylcoumarin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 4-Hydroxy-7-methylcoumarin, a widely utilized fluorescent scaffold, with its structurally related analogs. By presenting key experimental data from UV-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, this document aims to facilitate the selection of appropriate coumarin derivatives for various research and drug development applications.

Introduction to Coumarin Analogs

This compound, also known as hymecromone or 4-methylumbelliferone, serves as a foundational structure for a diverse range of derivatives. Modifications to the coumarin core, particularly at the 3, 4, and 7-positions, can significantly alter the molecule's photophysical and spectroscopic properties. This guide focuses on a comparative analysis of this compound against a selection of its common analogs to illustrate the impact of these structural variations.

The analogs chosen for this comparison are:

  • Umbelliferone (7-hydroxycoumarin): The parent compound lacking the 4-methyl group.

  • 4-methylcoumarin: Lacks the 7-hydroxy group.

  • 7-Methoxy-4-methylcoumarin: The 7-hydroxyl group is methylated.

  • 7-Amino-4-methylcoumarin: The 7-hydroxyl group is replaced by an amino group.

  • 3-Acetyl-7-hydroxycoumarin: An acetyl group is introduced at the 3-position.

The structural relationships between these compounds are visualized in the diagram below.

G cluster_analogs Analogs Coumarin_Core Coumarin Core HMC This compound (Hymecromone) Coumarin_Core->HMC R3=H, R4=CH3, R7=OH Umb Umbelliferone (7-Hydroxycoumarin) Coumarin_Core->Umb R3=H, R4=H, R7=OH MC 4-Methylcoumarin Coumarin_Core->MC R3=H, R4=CH3, R7=H MMC 7-Methoxy-4-methylcoumarin Coumarin_Core->MMC R3=H, R4=CH3, R7=OCH3 AMC 7-Amino-4-methylcoumarin Coumarin_Core->AMC R3=H, R4=CH3, R7=NH2 AHC 3-Acetyl-7-hydroxycoumarin Coumarin_Core->AHC R3=COCH3, R4=H, R7=OH

Figure 1: Structural relationships of the compared coumarin analogs.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs. These values provide a quantitative basis for comparing their electronic and structural properties.

UV-Visible and Fluorescence Spectroscopy
CompoundSolventUV-Vis λmax (nm)Fluorescence λem (nm)
This compound Methanol337[1]480-490[1]
Water:Methanol (70:30)321-
Ethanol365440
Umbelliferone Ethanol326[1]~400
4-Methylcoumarin ---
7-Methoxy-4-methylcoumarin ---
7-Amino-4-methylcoumarin -341[2]441[2]
Ethanol365440
3-Acetyl-7-hydroxycoumarin Acetonitrile356[3]453[3]
THF359[3]460[3]
Water413[3]458[3]
¹H NMR Spectroscopy (Chemical Shifts in δ, ppm)
CompoundSolventH3H4H5H6H8Other Key Signals
This compound DMSO-d66.12[4]-7.57-7.59[4]6.78-6.81[4]6.70[4]2.36 (4-CH₃), 10.52 (7-OH)[4]
Umbelliferone -------
4-Methylcoumarin CDCl₃6.44[5]-7.567.297.362.4 (4-CH₃)
7-Methoxy-4-methylcoumarin CDCl₃6.123[6]-7.485[6]6.801[6]6.902[6]2.393 (4-CH₃), 3.871 (7-OCH₃)[6]
7-Amino-4-methylcoumarin DMSO-d6-----2.2 (4-CH₃), 5.9 (NH₂)
3-Acetyl-7-hydroxycoumarin DMSO-d6-8.57[3]7.65[3]6.86[3]6.73[3]2.63 (Acetyl-CH₃)[3]
¹³C NMR Spectroscopy (Chemical Shifts in δ, ppm)
CompoundSolventC2 (C=O)C3C4C7C8aOther Key Signals
This compound DMSO-d6161.17[1]110.27[1]153.52[1]160.31[1]154.85[1]18.12 (4-CH₃)[1]
Umbelliferone -------
4-Methylcoumarin -~160~116~143-~154-
7-Methoxy-4-methylcoumarin -------
7-Amino-4-methylcoumarin DMSO-d6------
3-Acetyl-7-hydroxycoumarin DMSO-d6165.1[3]119.4[3]148.2[3]157.8[3]159.5[3]30.4 (Acetyl-CH₃), 195.1 (Acetyl-C=O)[3]
Infrared (IR) Spectroscopy (Key Peaks in cm⁻¹)
CompoundSample Prep.ν(O-H)ν(C=O) lactoneν(C=C) aromaticOther Key Signals
This compound KBr3500[1]1671[1]1607[1]1394 (CH₃ deformation)[1]
Umbelliferone -~3100-3300~1700~1600-
4-Methylcoumarin --~1720~1610-
7-Methoxy-4-methylcoumarin Gas Phase-~1730~16202950 (C-H, CH₃), 1250 (C-O-C)[7]
7-Amino-4-methylcoumarin ATR~3300-3400 (N-H)~1700~1620-
3-Acetyl-7-hydroxycoumarin -3194[3]1678[3]1678-1450[3]ν(C=O) acetyl ~1680

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic experiments cited in this guide.

UV-Visible Absorption Spectroscopy
  • Sample Preparation: A stock solution of the coumarin derivative is prepared in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM. This stock solution is then diluted to a working concentration of about 10 µM.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

  • Data Acquisition:

    • The instrument is calibrated using a cuvette filled with the same solvent as the sample, which serves as the blank.

    • The absorbance spectrum of the sample is recorded over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fluorescence Spectroscopy
  • Sample Preparation: A stock solution (e.g., 1 mM) of the coumarin derivative is prepared in a spectroscopic grade solvent. For fluorescence measurements, this is further diluted to a concentration of approximately 1 µM to minimize inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is used.

  • Data Acquisition:

    • The excitation wavelength is set to the λmax value obtained from the UV-Vis absorption spectrum.

    • The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., 700 nm).

    • The wavelength of maximum fluorescence emission (λem) is identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the coumarin sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition for ¹H NMR:

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Acquisition for ¹³C NMR:

    • A proton-decoupled experiment is typically run.

    • A wider spectral width (e.g., 200-220 ppm) is used, with a relaxation delay of 2 seconds. A larger number of scans is required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid coumarin sample is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[2][3]

    • The mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.[2][3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of coumarin analogs.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_report Reporting Prep Prepare Stock & Working Solutions of Analogs UV_Vis UV-Vis Spectroscopy (Determine λmax) Prep->UV_Vis NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR For solid samples Fluorescence Fluorescence Spectroscopy (Determine λem) UV_Vis->Fluorescence Use λmax for excitation Process Process & Analyze Spectra UV_Vis->Process Fluorescence->Process NMR->Process IR->Process Table Compile Data into Comparison Tables Process->Table Guide Generate Comparison Guide Table->Guide

Figure 2: General workflow for spectroscopic comparison of coumarin analogs.

References

Evaluating the In Vivo Efficacy of 4-Hydroxy-7-methylcoumarin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a fundamental heterocyclic motif found in numerous natural products, continues to be a fertile ground for the development of novel therapeutic agents. Among its many variations, 4-hydroxy-7-methylcoumarin and its derivatives have demonstrated a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of these derivatives, with a focus on their anti-inflammatory, anticancer, and anticoagulant properties. The information presented herein is intended to assist researchers in navigating the landscape of this compound derivatives and to facilitate the design of future studies.

Anti-Inflammatory Activity

Derivatives of this compound have shown significant promise as anti-inflammatory agents. The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating acute inflammation and has been instrumental in characterizing the anti-inflammatory potential of these compounds.

Comparative Efficacy Data
Derivative/CompoundAnimal ModelDosageRoute of Administration% Inhibition of Paw EdemaTime PointReference Compound
6-(4-acetamidobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 4)RatNot SpecifiedNot Specified44.05%3 hoursIndomethacin
6-(3-hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (Compound 8)RatNot SpecifiedNot Specified38.10%3 hoursIndomethacin
Derivative 4dRatNot SpecifiedNot Specified86.98%Not SpecifiedIbuprofen
4-Hydroxycoumarin (4-HC)Rat50 mg/kgNot Specified52.8%120 minutesDexamethasone
4-Hydroxycoumarin (4-HC)Rat75 mg/kgNot Specified72.0%60 minutesDexamethasone
4-Hydroxycoumarin (4-HC)Rat75 mg/kgNot Specified74.6%180 minutesDexamethasone

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Paw Edema Model.[1][2]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol provides a generalized procedure for assessing the in vivo anti-inflammatory activity of test compounds.

  • Animal Model: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group):

    • Control group (vehicle only)

    • Reference drug group (e.g., Indomethacin, Ibuprofen, or Dexamethasone)

    • Test compound groups (various doses)

  • Drug Administration: Test compounds, reference drug, or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), one hour before the induction of inflammation.

  • Induction of Inflammation: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[3][4][5]

Signaling Pathways in Inflammation

The anti-inflammatory effects of 4-hydroxycoumarin derivatives are often attributed to their modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of pro-inflammatory gene expression.

NF_kB_MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK IKK TAK1->IKK activates MAPKKK MAPKKK TAK1->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription of MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to AP1->ProInflammatory_Genes activates transcription of Coumarin_Derivative This compound Derivative Coumarin_Derivative->TAK1 inhibits Coumarin_Derivative->IKK inhibits Coumarin_Derivative->MAPK inhibits

NF-κB and MAPK Signaling Pathways in Inflammation.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. In vivo studies using carcinogen-induced tumor models have provided valuable insights into their efficacy and mechanisms of action.

Comparative Efficacy Data
Derivative/CompoundAnimal ModelCarcinogenDosageRoute of AdministrationOutcome
4-Methyl-7-hydroxycoumarinMice7,12-Dimethylbenz[a]anthracene (DMBA)Not SpecifiedOralAppreciable reduction in the growth of skin papilloma.[6][7][8]
7-HydroxycoumarinRat7,12-Dimethylbenz[a]anthracene (DMBA)20 mg/kgNot SpecifiedSignificant inhibition of mammary tumor growth (mean change in tumor area: 248% vs 822% in control).[9][10]
CoumarinRat7,12-Dimethylbenz[a]anthracene (DMBA)20 mg/kgNot SpecifiedInhibition of mammary tumor growth (mean change in tumor area: 428% vs 822% in control).[9][10]

Table 2: In Vivo Anticancer Activity of this compound Derivatives.

Experimental Protocol: DMBA-Induced Skin Papilloma

This protocol outlines a general procedure for evaluating the chemopreventive potential of test compounds against chemically induced skin tumors.

  • Animal Model: Swiss albino mice are commonly used.

  • Tumor Induction:

    • Initiation: A single topical application of DMBA (e.g., 100 µg in 100 µL of acetone) is applied to the shaven dorsal skin of the mice.

    • Promotion: Two weeks after initiation, a promoting agent (e.g., croton oil) is applied topically three times a week for a specified period (e.g., 16 weeks).

  • Drug Administration: The test compound (e.g., 4-Methyl-7-hydroxycoumarin) is administered orally or topically, starting from the first application of the promoting agent and continuing throughout the experimental period.

  • Observation: The animals are observed weekly for the appearance and number of skin papillomas. The tumor incidence, tumor yield, and tumor burden are recorded.

  • Data Analysis: The efficacy of the test compound is evaluated by comparing the tumor metrics in the treated group with the control group.

Signaling Pathway in Carcinogenesis

The anticancer activity of some coumarin derivatives has been linked to the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. AHR is a ligand-activated transcription factor that plays a role in the metabolism of carcinogens and can influence cell proliferation and apoptosis.[11][12][13][14][15]

AHR_Signaling_Pathway cluster_nucleus DMBA DMBA (Carcinogen) AHR_complex AHR-Hsp90 Complex DMBA->AHR_complex binds AHR AHR AHR_complex->AHR releases ARNT ARNT AHR->ARNT dimerizes with Nucleus Nucleus AHR->Nucleus translocates to XRE XRE (Xenobiotic Response Element) ARNT->XRE binds to CYP1A1 CYP1A1 XRE->CYP1A1 induces transcription of Metabolism Metabolism of Carcinogen CYP1A1->Metabolism Apoptosis_related Apoptotic Proteins (Bax, Bad, Caspases) Coumarin_Derivative 4-Methyl-7-hydroxycoumarin Coumarin_Derivative->AHR down-regulates Coumarin_Derivative->Apoptosis_related up-regulates

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Anticoagulant Activity

4-Hydroxycoumarin derivatives are renowned for their anticoagulant properties, with warfarin being a prominent example. Their mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of active clotting factors.

Comparative Efficacy Data
Derivative/CompoundAnimal ModelDosageProthrombin Time (PT) in secondsReference Compound (Warfarin) PT (seconds)
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileMice20 mg/kg21.3014.60 (at 1 mg/kg)
6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrileMice20 mg/kgHigher than warfarin14.60 (at 1 mg/kg)
4-HydroxycoumarinMice20 mg/kgProlonged compared to control14.60 (at 1 mg/kg)

Table 3: In Vivo Anticoagulant Activity of 4-Hydroxycoumarin Derivatives.[7][16]

Experimental Protocol: Prothrombin Time (PT) Assay

This protocol provides a general method for assessing the in vivo anticoagulant effect of test compounds.

  • Animal Model: Male mice (e.g., Swiss albino) are used.

  • Drug Administration: Test compounds, warfarin (reference drug), or saline (control) are administered orally.

  • Blood Collection: After a specific time (e.g., 24 hours) post-administration, blood is collected from the animals via cardiac puncture into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Plasma Preparation: Platelet-poor plasma is prepared by centrifuging the blood samples.

  • PT Measurement:

    • The plasma is incubated at 37°C.

    • A thromboplastin reagent is added to the plasma.

    • The time taken for the formation of a fibrin clot is measured in seconds, which represents the prothrombin time.

  • Data Analysis: The PT values of the test compound groups are compared with those of the control and warfarin-treated groups.

Signaling Pathway in Anticoagulation

The anticoagulant effect of 4-hydroxycoumarin derivatives is mediated by the inhibition of the Vitamin K cycle.

Vitamin_K_Cycle Vitamin_K_quinone Vitamin K (quinone) Vitamin_K_hydroquinone Vitamin K (hydroquinone) Vitamin_K_quinone->Vitamin_K_hydroquinone Reduction Vitamin_K_epoxide Vitamin K epoxide Vitamin_K_hydroquinone->Vitamin_K_epoxide Oxidation GGCX γ-glutamyl carboxylase (GGCX) Vitamin_K_hydroquinone->GGCX Vitamin_K_epoxide->Vitamin_K_quinone Reduction VKOR Vitamin K epoxide reductase (VKOR) VKOR->Vitamin_K_quinone catalyzes Active_Factors Active Clotting Factors GGCX->Active_Factors catalyzes Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Coumarin_Derivative 4-Hydroxycoumarin Derivative (e.g., Warfarin) Coumarin_Derivative->VKOR inhibits

Inhibition of the Vitamin K Cycle by 4-Hydroxycoumarin Derivatives.

Conclusion

The derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a comparative overview of their in vivo efficacy in preclinical models of inflammation, cancer, and coagulation. Further research, including dose-optimization studies, pharmacokinetic profiling, and evaluation in more advanced disease models, is warranted to fully elucidate their clinical utility. The signaling pathway diagrams provide a visual framework for understanding their mechanisms of action and for identifying potential targets for future drug development efforts.

References

A Comparative Guide to Fluorescent pH Indicators: Benchmarking 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of pH is critical in a multitude of biological and chemical assays. Fluorescent pH indicators have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among these, 4-Hydroxy-7-methylcoumarin, also known as 4-methylumbelliferone (4-MU), is a widely utilized coumarin-based indicator. This guide provides an objective comparison of 4-MU's performance against other common fluorescent pH indicators, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate probe for your research needs.

Quantitative Comparison of Fluorescent pH Indicators

The selection of a fluorescent pH indicator is dictated by several key photophysical parameters. The pKa of the indicator should align with the pH range of interest, while high quantum yield and photostability are crucial for signal strength and longevity, particularly in time-lapse imaging. The following table summarizes the key properties of this compound and other frequently used fluorescent pH indicators.

IndicatorpKaExcitation (λex) max (nm)Emission (λem) max (nm)Quantum Yield (Φ)
This compound (4-MU) 7.6 - 7.79[1][2][3][4]~320 (acidic), ~360 (alkaline)[1][2][4][5][6]~445-455[5][7]0.63 - 0.95[5][7]
BCECF ~6.98[8][9]~440 (isosbestic), ~490-504[8][10]~527-535[8][10]Data not consistently available
Carboxy-SNARF-1 ~7.0-8.0[10]~488[10]~580 (acidic), ~640 (alkaline)[10]Data not consistently available
Pyranine (HPTS) ~7.3[11]~405 (acidic), ~450 (alkaline)[10][11]~510[10]Data not consistently available
Fluorescein ~6.4[9]~490~514~0.93-0.95[12][13]

pH-Dependent Fluorescence Mechanism

The fluorescence of many pH indicators, including coumarins, is dependent on the protonation state of a functional group. In the case of this compound, the hydroxyl group at the 7-position can be protonated or deprotonated depending on the surrounding pH. The anionic (deprotonated) form, prevalent in alkaline conditions, is typically more fluorescent.[5] This equilibrium is the basis for its use as a pH indicator.

pH-Dependent Fluorescence of this compound cluster_ground Ground State cluster_excited Excited State Protonated Protonated (Acidic pH) OH Deprotonated Deprotonated (Alkaline pH) O⁻ Protonated->Deprotonated + OH⁻ - H₂O ExcitedProtonated Excited State (S1) Protonated->ExcitedProtonated Excitation (λex1) Deprotonated->Protonated + H₃O⁺ - H₂O ExcitedDeprotonated Excited State (S1) Deprotonated->ExcitedDeprotonated Excitation (λex2) ExcitedProtonated->Protonated Fluorescence (Weak) ExcitedDeprotonated->Deprotonated Fluorescence (Strong) GroundState Ground State (S0) Fluorescence Fluorescence

Caption: pH-dependent equilibrium and fluorescence of this compound.

Experimental Protocols

To ensure objective and reproducible comparisons between fluorescent pH indicators, standardized experimental protocols are essential. Below are detailed methodologies for determining key performance parameters.

Determination of pKa

The pKa of a fluorescent indicator can be determined spectrophotometrically or spectrofluorometrically by measuring the absorbance or fluorescence intensity, respectively, of the indicator in a series of buffers with known pH values.

Workflow for pKa Determination:

Workflow for pKa Determination A Prepare series of buffers of known pH B Add constant concentration of indicator to each buffer A->B C Measure absorbance or fluorescence spectrum B->C D Plot absorbance/fluorescence at λmax vs. pH C->D E Fit data to Henderson-Hasselbalch equation to determine pKa D->E

Caption: A streamlined workflow for the experimental determination of pKa.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values that bracket the expected pKa of the indicator.

  • Indicator Solution: Prepare a stock solution of the fluorescent indicator in a suitable solvent (e.g., DMSO or ethanol).

  • Sample Preparation: Add a small, constant volume of the indicator stock solution to each buffer solution to achieve a final concentration suitable for spectroscopic measurements.

  • Spectroscopic Measurement: For each sample, measure the absorbance or fluorescence spectrum. For fluorescence, excite at the isosbestic point if one exists, or at the excitation maximum of either the acidic or basic form.

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorbance for the basic form (or the fluorescence intensity at the emission maximum) against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[13][14][15]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized fluorescence standard.[16]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.[16] For 4-MU, quinine sulfate or fluorescein can be suitable standards.[12][17]

  • Solution Preparation: Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[17][18]

Assessment of Photostability

Photostability is a critical parameter for applications involving prolonged or intense illumination, such as fluorescence microscopy. It is often quantified by the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[19]

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent dye in a suitable buffer and mount it on a microscope slide.

  • Microscope Setup: Use a fluorescence microscope with a stable light source and a sensitive camera. Select the appropriate filter set for the dye.

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate a specific region of interest (ROI) and acquire images at regular time intervals. It is crucial to maintain the same illumination intensity for all dyes being compared.[19][20]

  • Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Correct for background fluorescence. Normalize the intensity values to the initial intensity at t=0. Plot the normalized fluorescence intensity as a function of time and determine the time at which the intensity drops to 50% to obtain the photobleaching half-life.[19]

Conclusion

This compound is a versatile fluorescent pH indicator with a pKa suitable for near-neutral to slightly alkaline conditions and a high quantum yield. Its performance, however, should be carefully considered in the context of the specific experimental requirements. For instance, for ratiometric measurements, indicators like BCECF or SNARF dyes, which exhibit shifts in their excitation or emission spectra, may be more advantageous.[9][10] The choice of the optimal pH indicator ultimately depends on a thorough evaluation of the parameters outlined in this guide, ensuring reliable and accurate pH measurements in your research.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-7-methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-Hydroxy-7-methylcoumarin derivatives, a class of compounds demonstrating significant therapeutic potential across various domains including oncology, microbiology, and oxidative stress modulation. Coumarins, a group of natural phenolic compounds, and their synthetic derivatives have become a promising foundation in the discovery of new drugs.[1] Among these, 4-methylcoumarin derivatives have attracted considerable attention.[1]

This document synthesizes experimental data to elucidate the key structural features of this compound derivatives that govern their efficacy as anticancer, antimicrobial, and antioxidant agents.

Anticancer Activity

The anticancer potential of 4-methylcoumarin derivatives is significantly influenced by the nature and positioning of substituents on the coumarin scaffold.[1] Studies have shown that specific modifications can enhance cytotoxicity against various human cancer cell lines.

Structure-Activity Relationship Insights:
  • Hydroxylation: Dihydroxy substitutions, particularly at the C7 and C8 positions (7,8-DHMC), are a key feature for enhanced anticancer activity.[2][3] 7-hydroxy-4-methylcoumarins (7-HMCs) have been found to be less potent than their corresponding 7,8-dihydroxy analogues.[3]

  • C3 Position Substituents: The introduction of long alkyl chains at the C3 position generally improves anticancer activity. This is likely due to increased lipophilicity, which enhances the molecule's ability to penetrate cell membranes.[3] For instance, a 7,8-dihydroxy-4-methylcoumarin derivative with an n-decyl chain at the C3 position (compound 11 in the cited study) was identified as the most potent derivative against LS180 and MCF-7 cell lines.[2][3]

  • Acetoxylation: The conversion of hydroxyl groups at C7 and C8 to acetoxy groups (diacetoxy-4-methylcoumarin or DAMC) generally results in decreased cytotoxic activity.[1]

  • Halogenation: The presence of a bromine atom can contribute to reasonable cytotoxic activities, as seen in 6-bromo-4-bromomethyl-7-hydroxycoumarin.[2][3]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various 4-methylcoumarin derivatives against three human cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound IDSubstituentsIC₅₀ (µM) vs. K562 (Chronic Myelogenous Leukemia)IC₅₀ (µM) vs. LS180 (Colon Adenocarcinoma)IC₅₀ (µM) vs. MCF-7 (Breast Adenocarcinoma)Reference
1 7-hydroxy-4-methyl111.0 ± 28.4>200189.8 ± 23.6[1]
8 7,8-dihydroxy-4-methyl>200>200>200[1]
9 7,8-dihydroxy-3-ethyl-4-methyl81.3 ± 13.967.8 ± 2.482.3 ± 4.5[1]
11 7,8-dihydroxy-3-(n-decyl)-4-methyl42.425.225.1[2][3]
Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic effects of the 4-methylcoumarin derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[2][4]

  • Cell Culture: Human cancer cell lines (e.g., K562, LS180, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and incubated overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is included.[1]

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[1]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours.[1]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualization of Apoptosis Pathway

Some coumarin derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified signaling pathway for apoptosis that can be modulated by these compounds, leading to programmed cell death. Feeding of a synthetic coumarin (4-Methyl-7 hydroxy coumarin) has been shown to up-regulate apoptotic proteins like Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9.[5]

G Coumarin This compound Derivative Bax Bax/Bad (Pro-apoptotic) Coumarin->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Induces permeabilization CytC Cytochrome c Release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptotic pathway induced by coumarin derivatives.

Antimicrobial Activity

Derivatives of 7-hydroxy-4-methyl coumarin have demonstrated significant potential as antibacterial and antifungal agents.[6] Their efficacy is often dependent on the specific chemical moieties attached to the coumarin core.

Structure-Activity Relationship Insights:
  • Gram-Positive vs. Gram-Negative Bacteria: Many newly synthesized 4-hydroxycoumarin derivatives show more pronounced activity against Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) than Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[7][8]

  • Schiff Bases: The formation of Schiff bases derived from 7-hydroxy-4-methylcoumarin can yield compounds with moderate to high antibacterial activity.[9] Certain derivatives have shown potent activity against both Gram-positive (S. aureus, Micrococcus luteus) and Gram-negative (E. coli) bacteria.[9]

  • Specific Substitutions: In a study of 4-hydroxy-6-nitrocoumarin derivatives, compounds with specific substitutions showed favorable activity against S. aureus comparable to the standard drug ciprofloxacin.[10]

Comparative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected coumarin derivatives, measured by the minimum inhibitory concentration (MIC) or the zone of inhibition.

Compound IDTarget MicroorganismActivity MeasurementResultReference
Compound 7f Bacillus subtilisMIC8 µg/mL[8]
Compound 7 Escherichia coliMIC31 µg/ml[9]
Compound 6 Staphylococcus aureusMIC40 µg/ml[9]
Compound 7 Micrococcus luteusMIC40 µg/ml[9]
Compound 2 Staphylococcus aureusZone of Inhibition26.5 ± 0.84 mm[10]
Compound 3 Staphylococcus aureusZone of Inhibition26.0 ± 0.56 mm[10]
Compound 8 Staphylococcus aureusZone of Inhibition26.0 ± 0.26 mm[10]
Experimental Protocol: Agar Well Diffusion Method

This method is commonly used to evaluate the antibacterial activity of synthesized compounds.[10]

  • Media Preparation: A suitable bacterial growth medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri dishes.

  • Bacterial Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus) is uniformly spread over the surface of the agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic like ciprofloxacin) and a negative control (solvent like DMSO) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Visualization of Experimental Workflow

The diagram below outlines the general workflow for the agar well diffusion antimicrobial susceptibility test.

G Start Start PrepAgar Prepare and pour Mueller-Hinton agar plates Start->PrepAgar Inoculate Inoculate plate surface with test bacterium PrepAgar->Inoculate CreateWells Create wells in the agar Inoculate->CreateWells AddSamples Add test compound, positive and negative controls to wells CreateWells->AddSamples Incubate Incubate plates at 37°C for 24h AddSamples->Incubate Measure Measure diameter of the zone of inhibition Incubate->Measure End End Measure->End

Caption: Workflow for the agar well diffusion antimicrobial assay.

Antioxidant Activity

Polyphenolic coumarins are recognized for their antioxidant properties in biological systems.[11] The radical scavenging capacity of 4-methylcoumarins is a key measure of their antioxidant potential.

Structure-Activity Relationship Insights:
  • Hydroxyl Groups: The presence and position of hydroxyl groups are critical for antioxidant activity. Adding a hydroxyl group at the C7 position significantly improves peroxide scavenging activity compared to the unsubstituted coumarin.[12]

  • Ortho-dihydroxy Substitution: Coumarins with ortho-dihydroxy substitutions (e.g., at C7 and C8) are excellent radical scavengers, proving more effective than meta-dihydroxy or monohydroxy analogues.[11][13]

  • C3 Position Substituents: The antioxidant efficiency of 4-methylcoumarins can be influenced by introducing an ethoxycarbonylethyl substituent at the C3 position, an effect not explained by simple electronic properties.[11][13]

  • Acetoxylation: Surprisingly, o-diacetoxy derivatives also demonstrate good radical scavenging capabilities, even without the presence of an esterase to hydrolyze them back to the dihydroxy form.[11][13]

Comparative Antioxidant Activity Data

The following table provides data on the radical scavenging activity of coumarin derivatives using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

CompoundActivity MeasurementResultReference
7,8-dihydroxy-4-methyl-3-ethylcoumarinDPPH Scavenging (EC₅₀)74.70 µM[12]
7,8-dihydroxy-4-methylcoumarinDPPH Scavenging (EC₅₀)64.27 µM[12]
7-hydroxy-4-methylcoumarinPeroxide Scavenging (IC₅₀)7029 mg/L[12]
Unsubstituted CoumarinPeroxide Scavenging (IC₅₀)24,902 mg/L[12]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of chemical compounds.[14]

  • DPPH Solution Preparation: A solution of the stable free radical DPPH is prepared in a suitable solvent like methanol.

  • Sample Preparation: The test compounds are prepared in various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a volume of the test compound solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Visualization of Anticoagulant Mechanism

4-hydroxycoumarin derivatives are well-known for their anticoagulant properties, acting as Vitamin K antagonists.[15][16] They inhibit the enzyme Vitamin K epoxide reductase, which is crucial for the synthesis of active clotting factors.

G VitaminK Vitamin K (hydroquinone) Carboxylation γ-carboxylation of Clotting Factors (II, VII, IX, X) VitaminK->Carboxylation Cofactor for VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR Substrate for Carboxylation->VK_epoxide produces ActiveFactors Active Clotting Factors Carboxylation->ActiveFactors InactiveFactors Inactive Clotting Factors VKOR->VitaminK Regenerates Coumarin 4-Hydroxycoumarin Derivatives Coumarin->VKOR Inhibits

Caption: Mechanism of action of 4-hydroxycoumarin anticoagulants.

References

A Comparative Analysis of the Antioxidant Potential of Coumarin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant activities of various coumarin isomers, supported by experimental data. Coumarins, a significant class of naturally occurring benzopyrone derivatives, have garnered considerable interest for their diverse pharmacological properties, including their potent antioxidant effects. This guide synthesizes findings from multiple studies to provide a comprehensive overview of their comparative efficacy in combating oxidative stress.

The antioxidant capacity of coumarin and its derivatives is primarily attributed to their chemical structure, which allows them to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The position and nature of substituent groups on the coumarin scaffold play a pivotal role in their antioxidant potential.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various coumarin isomers have been evaluated using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a commonly used metric to express the antioxidant potency of a compound, with a lower IC50 value indicating greater activity. The following table summarizes the IC50 values for selected coumarin derivatives from different studies, primarily focusing on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Coumarin DerivativeAssayIC50 (µM)Reference CompoundIC50 of Reference (µM)
Compound 18 (coumarin–thiosemicarbazone)DPPH7.1Ascorbic acid18.6
Compound 19 (coumarin–thiosemicarbazone)DPPH17.9Ascorbic acid18.6
Compound 18 (coumarin–thiosemicarbazone)ABTS9.0Trolox13.0
Compound 19 (coumarin–thiosemicarbazone)ABTS8.8Trolox13.0
Coumarin-hydroxytyrosol hybridDPPH26.58BHT521.99
Coumarin-hydroxytyrosol hybridABTS30.31BHT127.07
Coumarin–benzohydrazide (Compound 15)DPPH2.9Quercetin1.9
Coumarin–benzohydrazide (Compound 16)DPPH12.9Quercetin1.9
Coumarin-tethered 1,3,4-oxadiazole (Compound 29)DPPH17.19Ascorbic acid23.80
Coumarin-tethered 1,3,4-oxadiazole (Compound 28)DPPH19.47Ascorbic acid23.80
Coumarin itselfDPPH>10,000--

Note: The antioxidant activity of coumarin derivatives is highly dependent on their specific chemical structure and the assay used. This table presents a selection of data from various sources and is not an exhaustive list.

Key Signaling Pathway: Nrf2/Keap1

A significant mechanism through which coumarins exert their antioxidant effects is the modulation of the Nrf2-Keap1 signaling pathway.[1] Under normal physiological conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). However, upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes. Several natural coumarins have been identified as potent activators of this pathway.[1]

Nrf2/Keap1 signaling pathway activated by coumarin isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of antioxidants.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (coumarin isomers)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH solution: A fresh solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol. The solution should be kept in the dark to prevent degradation.[2]

  • Preparation of test samples: The coumarin isomers and the standard antioxidant are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. A series of dilutions are then made to obtain different concentrations.

  • Reaction: An aliquot of the test sample solution is mixed with the DPPH solution. The total volume is kept constant. A control is prepared by mixing the solvent with the DPPH solution.[3]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Test Sample with DPPH Solution A->C B Prepare Test Samples (Coumarin Isomers & Standard) B->C D Incubate in Dark (Room Temperature, 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Experimental workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (coumarin isomers)

  • Standard antioxidant (e.g., Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[2]

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of approximately 0.70 at 734 nm.[2]

  • Preparation of test samples: Similar to the DPPH assay, stock solutions and serial dilutions of the coumarin isomers and standard are prepared.

  • Reaction: An aliquot of the test sample is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[2]

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

References

A Comparative Guide to the Synthesis of 4-Hydroxy-7-methylcoumarin: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key chemical intermediates is paramount. 4-Hydroxy-7-methylcoumarin, a versatile scaffold with applications ranging from fluorescent dyes to pharmaceutical precursors, is a compound of significant interest.[1][2] This guide provides a comprehensive comparison of a novel, microwave-assisted synthesis method for this compound against the well-established Pechmann condensation reaction, offering a clear evaluation of their respective efficiencies and procedural requirements.

Performance Comparison: A Quantitative Overview

The selection of a synthetic route is often a balance between yield, reaction time, and the environmental impact of the process. The following table summarizes the key performance indicators for the traditional Pechmann condensation using different catalysts and the modern microwave-assisted approach.

Synthesis MethodCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)
Pechmann Condensation
Concentrated H₂SO₄18-22 hours5 - Room Temp80-97%[3][4]
Polyphosphoric acid (PPA)20-25 minutes75-80Not specified[5]
Amberlyst-15100 minutes110~95%[6][7]
Diatomite-supported H₂SO₄/TFA3 hours9092%[4]
Microwave-Assisted Synthesis
Nano-crystalline sulfated-zirconia15 minutes15099%[2]
Zirconium sulfate tetrahydrate12 minutesNot specified87.5%[8]
SnCl₂·2H₂O260 secondsNot specified55.25%[9][10]

Experimental Protocols

Established Method: Pechmann Condensation with Sulfuric Acid

This traditional approach involves the acid-catalyzed reaction of resorcinol and ethyl acetoacetate.[1][11]

Procedure:

  • In a flask equipped with a stirrer and placed in an ice-water bath, add 15 mL of concentrated sulfuric acid.

  • In a separate beaker, prepare a solution of 3.7 g of resorcinol in 4.4 mL of ethyl acetoacetate.

  • Slowly add the resorcinol solution to the chilled sulfuric acid while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature for 18-22 hours.

  • Pour the mixture into a beaker containing crushed ice with vigorous stirring to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[4]

New Synthesis Method: Microwave-Assisted Synthesis with Nano-crystalline Sulfated-Zirconia

This modern method utilizes microwave irradiation to dramatically reduce reaction times while maintaining high yields.[2]

Procedure:

  • In a microwave-safe reaction vessel, mix resorcinol, ethyl acetoacetate, and a catalytic amount of nano-crystalline sulfated-zirconia.

  • Place the vessel in a microwave reactor and irradiate at 150°C for 15 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product using a suitable organic solvent.

  • Remove the catalyst by filtration.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.

Visualizing the Processes

To further clarify the methodologies, the following diagrams illustrate the workflow of the new synthesis method and a logical comparison with the established Pechmann condensation.

new_synthesis_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation Resorcinol Resorcinol Mixing Mixing of Reactants and Catalyst Resorcinol->Mixing EAA Ethyl Acetoacetate EAA->Mixing Catalyst Nano-crystalline sulfated-zirconia Catalyst->Mixing Microwave Microwave Irradiation (150°C, 15 min) Mixing->Microwave Extraction Extraction with Organic Solvent Microwave->Extraction Filtration Catalyst Removal (Filtration) Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization Evaporation->Purification Product Pure 4-Hydroxy- 7-methylcoumarin Purification->Product

Workflow of the microwave-assisted synthesis.

synthesis_comparison cluster_inputs Common Inputs cluster_methods Synthesis Methods cluster_conditions Key Differentiators cluster_output Outcome Start Resorcinol + Ethyl Acetoacetate Pechmann Pechmann Condensation (Conventional Heating) Start->Pechmann Microwave Microwave-Assisted Synthesis Start->Microwave Pechmann_Cond Long Reaction Time (hours to days) Pechmann->Pechmann_Cond Microwave_Cond Short Reaction Time (minutes) Microwave->Microwave_Cond Product This compound Pechmann_Cond->Product Microwave_Cond->Product

Comparison of synthesis pathways.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxy-7-methylcoumarin (also known as Hymecromone), ensuring a safe laboratory environment and adherence to regulatory standards.

Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Handling Precautions

This compound may cause skin, eye, and respiratory tract irritation[1][2][3]. The toxicological properties of this material have not been fully investigated[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield should be worn.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.[4]

  • Respiratory Protection: All handling should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][4] If dust is generated, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all institutional and governmental regulations.[5][6][7]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates, in a designated and clearly labeled hazardous waste container.[5][8]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

  • Container Management:

    • Use a chemically resistant container that can be securely sealed.[8][9]

    • The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[8]

  • Spill Management:

    • In the event of a spill, immediately clean it up while wearing appropriate PPE.[1]

    • Sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid generating dust.[1]

    • Provide adequate ventilation.[1]

  • Decontamination:

    • Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with this compound.

    • Wash contaminated items with an appropriate solvent (such as ethanol) to dissolve the compound, followed by a thorough cleaning with soap and water.[8]

    • Collect the initial solvent rinse as chemical waste.[8]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[4][8]

    • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in the regular trash. [5][8][9]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[5][8] This is the primary recommended method of disposal.[9]

    • Disposal will likely be through high-temperature incineration in an approved facility.[4]

Quantitative Data Summary

PropertyDataReference
CAS Number90-33-5[1][2][3]
Molecular FormulaC₁₀H₈O₃[3]
Molecular Weight176.17 g/mol [3]
AppearanceWhite solid[1]

Disposal Workflow

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Solid & Liquid) A->B C Step 3: Collect in Labeled, Sealed Container B->C D Step 4: Decontaminate Work Area & Glassware C->D E Step 5: Store Waste in Designated Area D->E F Step 6: Arrange for Professional Disposal via EHS E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxy-7-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Hydroxy-7-methylcoumarin, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to prevent exposure to this compound. The following table summarizes the required PPE and safety measures.

CategoryEquipment/MeasureSpecificationRationale
Eye and Face Protection Safety Glasses with Side-Shields or GogglesConforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2][3][4]Protects against dust particles and splashes that can cause serious eye irritation.[3][4]
Face ShieldRecommended when there is a significant risk of splashing.[5]Provides a higher level of protection for the entire face.
Skin Protection Chemical-Resistant GlovesNitrile rubber or Neoprene.[5]Prevents skin contact which can cause skin irritation.[1][3]
Protective ClothingLab coat or chemical-resistant apron.[1][5]Minimizes skin contact with the substance.[1]
Safety FootwearClosed-toe shoes appropriate for the laboratory environment.[6]Protects against spills.
Respiratory Protection Engineering ControlsUse in a well-ventilated area or under a chemical fume hood.[1][2][5]Prevents inhalation of harmful dust.[5]
RespiratorA NIOSH-approved respirator with a particulate filter is required if dust is generated.[1][4][5]Necessary when engineering controls are insufficient to control airborne concentrations.
Hygiene Eyewash Station and Safety ShowerReadily accessible in the work area.[5][7]Provides immediate decontamination in case of exposure.
Hand WashingWash hands thoroughly with soap and water after handling.[1][2]Removes any residual contamination.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure all required PPE is correctly worn before handling.[5]

  • Work in a designated, well-ventilated area or a chemical fume hood.[1][5]

  • Have an eyewash station and safety shower readily accessible.[5][7]

  • Cover work surfaces with absorbent, disposable bench paper.[5]

2. Handling:

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[5]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[5]

  • Reactions: Conduct all reactions involving this compound within a chemical fume hood.[5]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2]

  • Decontaminate all surfaces and equipment used.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, weighing paper), in a designated and clearly labeled hazardous waste container.[3]

2. Container Management:

  • Use a chemically resistant container that can be securely sealed.

  • The container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Never dispose of this compound down the drain or in regular trash.[6]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Conduct Experiment handling_dissolve->handling_react cleanup_decon Decontaminate Workspace handling_react->cleanup_decon Proceed to Cleanup cleanup_dispose Segregate & Store Waste cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.